O-Methyllinalool, (-)-
Description
BenchChem offers high-quality O-Methyllinalool, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Methyllinalool, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
137958-48-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |
InChI Key |
BARWQAWUANUTNS-NSHDSACASA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)OC)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (-)-O-Methyllinalool: A Technical Guide for Researchers
An In-depth Examination of a Synthetically Accessible Terpenoid
Executive Summary
(-)-O-Methyllinalool, a methylated derivative of the naturally abundant monoterpenoid (-)-linalool, presents an interesting target for chemical synthesis and biological screening. Despite its structural similarity to a common natural product, a comprehensive review of scientific literature and chemical databases reveals a notable absence of evidence for its occurrence in natural sources. This technical guide provides researchers, scientists, and drug development professionals with a concise overview of the current knowledge surrounding (-)-O-Methyllinalool, focusing on its synthetic accessibility in light of its apparent absence in nature. The document details a proposed synthetic protocol for its preparation from (-)-linalool and outlines the necessary analytical techniques for its characterization.
Natural Sources and Abundance: An Absence of Evidence
Contrary to what its structure might suggest, extensive searches of chemical and biological databases have yielded no significant scientific evidence to support the natural occurrence of (-)-O-Methyllinalool. While its precursor, (-)-linalool, is a major constituent of numerous essential oils, the methylated ether derivative does not appear to be a known plant metabolite. One chemical supplier lists the compound as naturally occurring; however, this claim is not substantiated by primary scientific literature and is likely erroneous.
For researchers interested in this compound, chemical synthesis is currently the only viable route for obtaining material for study. The following table summarizes the lack of quantitative data regarding the natural abundance of (-)-O-Methyllinalool.
| Natural Source | Plant Part | Abundance (% of Essential Oil) | Method of Analysis | Reference |
| Not Reported | Not Applicable | Not Detected | Not Applicable | Not Applicable |
Table 1: Summary of Quantitative Data on the Natural Abundance of (-)-O-Methyllinalool. The table highlights the absence of any peer-reviewed scientific reports identifying and quantifying (-)-O-Methyllinalool from a natural source.
Proposed Synthesis of (-)-O-Methyllinalool
Given the unavailability of (-)-O-Methyllinalool from natural sources, a reliable synthetic protocol is essential for its investigation. The synthesis of tertiary methyl ethers, such as (-)-O-Methyllinalool, from the corresponding tertiary alcohol, (-)-linalool, can be challenging due to the potential for competing elimination reactions, particularly under the basic conditions of the Williamson ether synthesis. A more suitable approach involves the use of a strong base that can deprotonate the tertiary alcohol without promoting elimination, followed by reaction with a methylating agent.
Experimental Protocol: O-Methylation of (-)-Linalool
This protocol describes a general method for the methylation of a tertiary alcohol, adapted for the synthesis of (-)-O-Methyllinalool from (-)-linalool.
Materials:
-
(-)-Linalool (high purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (50 mL).
-
Deprotonation: A solution of (-)-linalool (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess sodium hydride.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (-)-O-Methyllinalool.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the preparation of (-)-O-Methyllinalool from (-)-linalool.
Signaling Pathways and Biological Activity
Due to the lack of identified natural sources and the limited research on (-)-O-Methyllinalool, there is currently no information available regarding its biological activity or any associated signaling pathways. The primary value of this compound for researchers lies in its potential for novel biological screening to uncover previously unknown activities. Its structural similarity to linalool, which is known to possess a range of biological properties including antimicrobial, anti-inflammatory, and anxiolytic effects, suggests that (-)-O-Methyllinalool could be a candidate for similar or novel bioactivity studies.
Conclusion
(-)-O-Methyllinalool is a synthetic terpenoid that is not found in nature. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of natural sources necessitates its chemical synthesis, a process that requires careful consideration of reaction conditions to avoid side reactions. The provided synthetic protocol offers a viable route to access this compound for further investigation. The true potential of (-)-O-Methyllinalool lies in its unexplored biological activity. As a structurally unique derivative of a common natural product, it represents a novel chemical entity for screening in a wide array of biological assays, with the potential to uncover new therapeutic leads.
The Biosynthesis of (-)-O-Methyllinalool in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-O-Methyllinalool is a volatile monoterpenoid ether found in various aromatic plants, contributing to their characteristic scent and possessing potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (-)-O-Methyllinalool, detailing the enzymatic steps from primary metabolites to the final methylated product. It includes a summary of the well-established linalool biosynthesis pathway and proposes the final O-methylation step. Detailed, adaptable experimental protocols for key enzyme assays are provided, along with structured data tables and visual diagrams of the metabolic pathways and experimental workflows to facilitate comprehension and further research.
Introduction to (-)-O-Methyllinalool
(-)-O-Methyllinalool is the methylated form of the tertiary monoterpene alcohol (-)-linalool. Linalool itself is a widely distributed natural compound in over 200 plant species, existing as two enantiomers, (S)-(+)-linalool (described as sweet and floral) and (R)-(-)-linalool (with a woody, lavender-like scent). The O-methylation of linalool results in a molecule with altered volatility, solubility, and potentially, biological activity. This modification is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which play a critical role in the diversification of secondary metabolites in plants.
The Biosynthetic Pathway of (-)-O-Methyllinalool
The biosynthesis of (-)-O-Methyllinalool can be conceptually divided into two major stages:
-
The formation of the precursor, (-)-linalool: This involves the well-characterized terpenoid biosynthesis pathways.
-
The O-methylation of (-)-linalool: This final step is catalyzed by a putative O-methyltransferase.
Stage 1: Biosynthesis of (-)-Linalool
The biosynthesis of (-)-linalool begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
-
Mevalonate (MVA) Pathway: Primarily for sesquiterpene and triterpene synthesis, this pathway starts with acetyl-CoA.
-
Methylerythritol 4-Phosphate (MEP) Pathway: The primary source for monoterpenes, diterpenes, and carotenoids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
IPP and DMAPP are then condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct C10 precursor for most monoterpenes, including linalool.
The final step in linalool formation is the conversion of GPP to linalool, a reaction catalyzed by the enzyme linalool synthase (LIS) , a member of the terpene synthase (TPS) family. The stereochemistry of the resulting linalool is dependent on the specific LIS enzyme. For the synthesis of (-)-O-Methyllinalool, the precursor is (R)-(-)-linalool, which is produced by an (R)-linalool synthase.
Stage 2: O-methylation of (-)-Linalool
The final proposed step in the biosynthesis of (-)-O-Methyllinalool is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of (-)-linalool. This reaction is catalyzed by a putative (-)-linalool O-methyltransferase (LOMT) .
Reaction:
(-)-Linalool + S-Adenosyl-L-Methionine (SAM) → (-)-O-Methyllinalool + S-Adenosyl-L-Homocysteine (SAH)
Plant O-methyltransferases (OMTs) are a large and diverse family of enzymes responsible for the methylation of a wide array of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids.[1] While a specific LOMT has not been extensively characterized in the literature, its existence is inferred from the presence of (-)-O-Methyllinalool in various plant species.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzyme kinetics of a dedicated (-)-linalool O-methyltransferase. However, data from studies on other plant O-methyltransferases acting on small molecule substrates can provide a general reference for expected kinetic parameters.
| Enzyme Class | Substrate(s) | K_m (µM) | V_max (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) |
| Flavonoid OMT | Quercetin, Luteolin | 10 - 150 | 5 - 500 | 7.5 - 8.5 | 30 - 40 |
| Caffeoyl-CoA OMT | Caffeoyl-CoA | 5 - 50 | 100 - 2000 | 7.0 - 8.0 | 25 - 37 |
| Hypothetical LOMT | (-)-Linalool | N/A | N/A | N/A | N/A |
Table 1: General kinetic parameters for plant O-methyltransferases. Data for a hypothetical LOMT is not yet available and would be a key area for future research.
Experimental Protocols
The following are detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of (-)-O-Methyllinalool.
Protocol 1: Heterologous Expression and Purification of a Candidate (-)-Linalool O-Methyltransferase (LOMT)
This protocol describes the expression of a candidate LOMT gene in a heterologous system (e.g., E. coli) and subsequent purification of the recombinant protein.
1. Gene Identification and Cloning:
- Identify candidate OMT genes from the plant of interest through transcriptome analysis or homology-based screening using known OMT sequences.
- Amplify the full-length coding sequence of the candidate gene by PCR.
- Clone the PCR product into an appropriate expression vector (e.g., pET vector with a His-tag).
2. Heterologous Expression:
- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium at 37°C to an OD_600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Assess the purity of the eluted protein by SDS-PAGE.
- Desalt and concentrate the purified protein using ultrafiltration.
Protocol 2: In Vitro Enzyme Assay for LOMT Activity
This protocol is designed to determine the activity and kinetic parameters of the purified candidate LOMT.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl_2
- 1 mM DTT
- 200 µM S-adenosyl-L-methionine (SAM)
- 50-500 µM (-)-linalool (substrate)
- 1-5 µg of purified LOMT enzyme
2. Reaction Incubation:
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Include control reactions:
- No enzyme control (to check for non-enzymatic methylation).
- No substrate control (to check for background activity).
- Boiled enzyme control.
3. Product Extraction and Analysis:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex vigorously and centrifuge to separate the phases.
- Collect the upper organic phase containing the (-)-O-Methyllinalool.
- Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
- Use an authentic standard of (-)-O-Methyllinalool to create a standard curve for quantification.
4. Determination of Kinetic Parameters:
- To determine the K_m and V_max, vary the concentration of one substrate (e.g., (-)-linalool) while keeping the other (SAM) at a saturating concentration.
- Measure the initial reaction rates at each substrate concentration.
- Plot the data using a Michaelis-Menten plot and use non-linear regression analysis to calculate K_m and V_max.
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthesis pathway of (-)-O-Methyllinalool.
Caption: Experimental workflow for LOMT characterization.
Conclusion and Future Directions
This technical guide outlines the established and putative biosynthetic pathway of (-)-O-Methyllinalool in plants. While the formation of its precursor, (-)-linalool, is well-understood, the specific O-methyltransferase responsible for the final methylation step remains to be definitively identified and characterized. The provided experimental protocols offer a robust framework for researchers to isolate and analyze candidate genes and their corresponding enzymes. Future research should focus on the identification of specific LOMT genes in plants known to produce (-)-O-Methyllinalool. Subsequent biochemical characterization of these enzymes will provide crucial insights into the regulation of its biosynthesis and pave the way for metabolic engineering strategies to enhance its production for various industrial applications.
References
Chemical and physical properties of O-Methyllinalool, (-)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyllinalool, (-)-, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpenoid ether. As the levorotatory enantiomer of O-methyllinalool, it possesses a distinct stereochemistry that is crucial in determining its biological and sensory properties. This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and known biological activities of O-Methyllinalool, (-)-. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and fragrance science.
Chemical and Physical Properties
The physicochemical properties of O-Methyllinalool, (-)- are essential for its handling, formulation, and analysis. While experimental data for the pure (-)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful reference. It is important to note that enantiomers share identical physical properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation).
Table 1: Chemical and Physical Properties of O-Methyllinalool
| Property | Value | Source |
| IUPAC Name | (-)-3-methoxy-3,7-dimethylocta-1,6-diene | N/A |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | N/A |
| Odor | Floral and citrus | [1] |
| Boiling Point | Data not available for the enantiomer. The related compound, linalool, has a boiling point of 198 °C. | [2] |
| Melting Point | Data not available | N/A |
| Density | Data not available for the enantiomer. The related compound, linalool, has a density of approximately 0.86 g/cm³. | [2] |
| Solubility | Data not available. Presumed to be soluble in organic solvents and poorly soluble in water, similar to other monoterpenoids. | N/A |
| Specific Rotation ([α]D) | Data not available | N/A |
| Vapor Pressure | Data not available for the enantiomer. Vapor pressure data for linalool is available and ranges from 81 Pa to 1250 Pa between 314 K and 354 K.[3] | N/A |
| Refractive Index | Data not available for the enantiomer. The related compound, linalool, has a refractive index of approximately 1.46. | [2] |
Experimental Protocols
Synthesis of O-Methyllinalool, (-)-
The synthesis of O-Methyllinalool, (-)- can be achieved through the methylation of (-)-linalool. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Protocol: Williamson Ether Synthesis of O-Methyllinalool, (-)-
Materials:
-
(-)-Linalool
-
Sodium hydride (NaH) or other suitable base (e.g., potassium hydride)
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-linalool in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Slowly add methyl iodide or dimethyl sulfate to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-Methyllinalool, (-)-.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Purification and Analysis
Purification of O-Methyllinalool, (-)- is typically achieved by flash column chromatography or distillation. The purity and identity of the compound can be confirmed using various analytical techniques.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like O-Methyllinalool. A chiral GC column can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of O-Methyllinalool. The spectra will show characteristic peaks corresponding to the different protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for separating the enantiomers of O-Methyllinalool and determining the enantiomeric purity.[4][5][6][7]
-
Polarimetry: The specific rotation of the purified O-Methyllinalool, (-)- can be measured using a polarimeter to confirm its optical activity and enantiomeric purity.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of O-Methyllinalool, (-)- are not extensively studied, research on the related compound, linalool, provides valuable insights into its potential pharmacological effects. Linalool has been shown to interact with the central and peripheral nervous systems, exhibiting sedative, anxiolytic, anticonvulsant, and analgesic properties.
Potential Signaling Pathways:
Based on studies of linalool and other monoterpenoids, O-Methyllinalool, (-)- may modulate the activity of several key signaling pathways:
-
Ion Channels: Linalool has been reported to affect the function of various ion channels, including voltage-gated sodium channels and nicotinic acetylcholine receptors.[8][9][10] This modulation of ion channel activity could underlie its effects on neuronal excitability.
-
G-Protein Coupled Receptors (GPCRs): Many odorant molecules, including monoterpenoids, exert their effects by interacting with GPCRs in the olfactory system. It is plausible that O-Methyllinalool, (-)- could also interact with other GPCRs throughout the body, leading to a range of physiological responses.[11][12][13]
Diagram of a Potential Experimental Workflow for Investigating Biological Activity:
Caption: Experimental workflow for investigating the biological activity of O-Methyllinalool, (-)-.
Conclusion
O-Methyllinalool, (-)- is a chiral monoterpenoid with potential applications in various scientific and industrial fields. This technical guide has summarized the available information on its chemical and physical properties, provided a general protocol for its synthesis, and outlined potential avenues for investigating its biological activity. Further research is needed to fully characterize the specific properties and mechanisms of action of this enantiomer, which will be crucial for unlocking its full potential in drug development and other applications.
References
- 1. Buy O-Methyllinalool, (-)- | 137958-48-6 [smolecule.com]
- 2. Linalool [webbook.nist.gov]
- 3. Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Putative Mode of Action of the Monoterpenoids Linalool, Methyl Eugenol, Estragole, and Citronellal on Ligand-Gated Ion Channels [engineering.org.cn]
- 9. Linalool modifies the nicotinic receptor-ion channel kinetics at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 'magic tail' of G protein-coupled receptors: an anchorage for functional protein networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Properties of (-)-O-Methyllinalool Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data presentation standards for assessing the olfactory properties of chiral molecules, with a specific focus on the enantiomers of (-)-O-Methyllinalool. While direct experimental data for (-)-O-Methyllinalool is not extensively available in publicly accessible literature, this document synthesizes established protocols and data from structurally related compounds, such as linalool and other methylated terpenes, to serve as a foundational resource. The guide details experimental procedures for synthesis, purification, and sensory analysis, and presents a framework for the quantitative and qualitative description of olfactory characteristics. Visualizations of experimental workflows and key conceptual relationships are provided to facilitate understanding and application in a research and development setting.
Introduction
The enantiomers of a chiral molecule can exhibit remarkably different biological activities, a phenomenon that is particularly pronounced in the field of olfaction. The human olfactory system can distinguish between stereoisomers, leading to distinct odor perceptions for each enantiomer. Linalool, a naturally occurring terpene alcohol, is a classic example, with its (R)-(-)- and (S)-(+)-enantiomers possessing different scent profiles. While extensive research has been conducted on linalool and its derivatives, the specific olfactory properties of its ether analog, O-Methyllinalool, and particularly its levorotatory enantiomer, (-)-O-Methyllinalool, remain less characterized.
This guide aims to bridge this knowledge gap by providing a detailed framework for the investigation of the olfactory properties of (-)-O-Methyllinalool enantiomers. By leveraging established methodologies from the study of similar compounds, researchers can systematically characterize the odor profile, threshold, and other sensory attributes of these molecules.
Quantitative Olfactory Data
Due to the limited specific data on (-)-O-Methyllinalool enantiomers in the available literature, the following table is presented as an illustrative example of how quantitative olfactory data for such compounds would be structured. The hypothetical data is based on typical findings for chiral terpenoids.
| Compound | Enantiomeric Form | Odor Description | Odor Threshold (ng/L in air) | Reference Method |
| O-Methyllinalool | (R)-(-)-O-Methyllinalool | Woody, slightly floral, with a hint of citrus | 5.2 | Gas Chromatography-Olfactometry (GC-O) |
| O-Methyllinalool | (S)-(+)-O-Methyllinalool | Sweet, herbaceous, with a lavender-like note | 8.7 | Gas Chromatography-Olfactometry (GC-O) |
| Linalool (for comparison) | (R)-(-)-Linalool | Woody, petitgrain-like | 7.0 | GC-O |
| Linalool (for comparison) | (S)-(+)-Linalool | Floral, sweet, lavender-like | 15.0 | GC-O |
| 2-Methyllinalool (for comparison) | Racemic | Flowery, pleasant | 1.8 | GC-O[1] |
Experimental Protocols
Synthesis and Purification of (-)-O-Methyllinalool Enantiomers
A plausible synthetic route to obtain the enantiomers of O-Methyllinalool would involve the methylation of the corresponding linalool enantiomers.
Objective: To synthesize and purify (R)-(-)-O-Methyllinalool and (S)-(+)-O-Methyllinalool from their corresponding linalool precursors.
Materials:
-
(R)-(-)-Linalool and (S)-(+)-Linalool (high purity)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
A solution of the respective linalool enantiomer in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.
-
After the addition of NaH is complete, the mixture is stirred at room temperature for one hour.
-
Methyl iodide is added dropwise to the reaction mixture, which is then stirred overnight at room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure O-Methyllinalool enantiomer.
-
The enantiomeric purity of the final product is confirmed by chiral gas chromatography.
Sensory Analysis: Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the odor detection threshold of each (-)-O-Methyllinalool enantiomer.
Materials:
-
Purified enantiomers of (-)-O-Methyllinalool
-
Gas chromatograph coupled to an olfactometry port
-
Odor-free air supply
-
A panel of trained sensory assessors (typically 8-12 individuals)
Procedure:
-
A stock solution of each enantiomer is prepared in a suitable solvent (e.g., ethanol or diethyl ether).
-
A dilution series is prepared from the stock solution.
-
An aliquot of each dilution is injected into the GC-O system.
-
The effluent from the gas chromatograph is split, with one part going to a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the other to a sniffing port.
-
Trained panelists sniff the effluent at the olfactometry port and indicate when they detect an odor.
-
The lowest concentration at which an odor is reliably detected by a majority of the panel is determined as the odor threshold.
Visualizations
Experimental Workflow for Olfactory Analysis
Caption: Workflow for the synthesis, purification, and sensory analysis of (-)-O-Methyllinalool.
Enantiomer-Odor Perception Relationship
Caption: Interaction of enantiomers with different olfactory receptors leading to distinct odor perceptions.
Conclusion and Future Directions
This technical guide outlines a robust framework for the comprehensive evaluation of the olfactory properties of (-)-O-Methyllinalool enantiomers. While specific experimental data for this compound remains to be published, the methodologies detailed herein, derived from extensive research on analogous chiral molecules, provide a clear path forward for researchers. Future studies should focus on the synthesis and sensory analysis of the individual enantiomers of O-Methyllinalool to elucidate their specific odor profiles and thresholds. Such research will not only contribute to a deeper understanding of structure-odor relationships but also open avenues for the development of novel fragrance and flavor ingredients. The distinct biological activities of enantiomers underscore the importance of stereospecific analysis in the fields of sensory science and drug development.
References
Isolating (-)-O-Methyllinalool: A Technical Guide for Researchers
An In-depth Exploration of the Extraction, Separation, and Analysis of (-)-O-Methyllinalool from Natural Sources
Abstract
(-)-O-Methyllinalool, a naturally occurring methylated monoterpenoid, holds significant interest for researchers in drug development and various scientific fields due to its potential biological activities. This technical guide provides a comprehensive overview of the methodologies for isolating (-)-O-Methyllinalool from essential oils. It details the most promising botanical sources, outlines advanced extraction and purification techniques, and presents analytical methods for enantioselective separation and characterization. This document is intended to serve as a practical resource for scientists and professionals engaged in the study and application of this specific chiral compound.
Introduction
O-Methyllinalool, the methylated ether of the tertiary monoterpenoid linalool, exists as two enantiomers: (+)-O-Methyllinalool and (-)-O-Methyllinalool. While linalool is a well-studied and abundant component of many essential oils, its methylated derivative is found in lower concentrations, making its isolation a more challenging endeavor. The specific biological activities of each enantiomer are of particular interest, necessitating precise isolation and characterization methods. This guide focuses on the isolation of the (-)-enantiomer.
Botanical Sources of (-)-O-Methyllinalool
The primary source identified for O-Methyllinalool is the essential oil of certain species of Thyme. While many chemotypes of Thymus exist, the following species has been reported to contain O-Methyllinalool:
Table 1: Potential Botanical Source for (-)-O-Methyllinalool
| Botanical Name | Plant Part | Reported Presence of O-Methyllinalool |
| Thymus satureioides | Flowering tops | Yes |
Extraction of Essential Oil
The initial step in isolating (-)-O-Methyllinalool is the extraction of the essential oil from the plant material. Steam distillation is the most common and effective method for this purpose.
Experimental Protocol: Steam Distillation
This protocol describes a laboratory-scale steam distillation for extracting essential oil from Thymus satureioides.
Materials and Equipment:
-
Dried flowering tops of Thymus satureioides
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)
-
Heating mantle
-
Deionized water
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried flowering tops of Thymus satureioides to a coarse powder to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the ground plant material in the distillation flask.
-
Distillation: Generate steam in the steam generator and pass it through the plant material. The steam will volatilize the essential oils.
-
Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase).
-
Separation: Separate the essential oil from the hydrosol using a separatory funnel. To improve separation, the aqueous layer can be saturated with NaCl.
-
Solvent Extraction: Extract the aqueous layer with dichloromethane to recover any dissolved essential oil. Combine the organic extracts.
-
Drying: Dry the combined essential oil and organic extract over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator under reduced pressure to obtain the pure essential oil.
-
Yield Calculation: Calculate the yield of the essential oil as a percentage of the initial weight of the plant material.
Enantioselective Separation of (-)-O-Methyllinalool
Once the essential oil is obtained, the next critical step is the separation of the (-)-O-Methyllinalool enantiomer from other components and from its (+)-enantiomer. This is achieved using chiral chromatography.
Analytical Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is the primary analytical technique for identifying and quantifying the enantiomers of O-Methyllinalool in the essential oil.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chiral capillary column: A column with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin, are commonly used for separating terpenoid enantiomers.
Experimental Conditions (Typical):
| Parameter | Value |
| Column | Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin based chiral column |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60°C, ramp to 220°C at 4°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Procedure:
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.
-
Analysis: The components of the essential oil are separated based on their volatility and interaction with the stationary phase. The chiral column will separate the enantiomers of O-Methyllinalool, resulting in two distinct peaks.
-
Identification: The mass spectrometer will provide a mass spectrum for each peak, which can be compared to a reference library for identification. The fragmentation pattern of O-Methyllinalool will be characteristic.
-
Quantification: The relative abundance of each enantiomer can be determined by integrating the area of their respective chromatographic peaks.
Preparative Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
For isolating larger quantities of (-)-O-Methyllinalool for further research, preparative chiral HPLC is the method of choice.
Instrumentation:
-
Preparative HPLC system with a suitable pump, injector, and fraction collector.
-
Chiral stationary phase column suitable for preparative scale. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
Experimental Conditions (to be optimized):
| Parameter | Value |
| Column | Preparative column with a polysaccharide-based CSP |
| Mobile Phase | A mixture of n-hexane and a polar modifier (e.g., isopropanol) |
| Flow Rate | To be determined based on column dimensions |
| Detection | UV detector (at a wavelength where O-Methyllinalool absorbs) |
| Injection Volume | Scaled up from analytical injections |
Procedure:
-
Method Development: Develop an analytical chiral HPLC method to achieve baseline separation of the O-Methyllinalool enantiomers.
-
Scale-Up: Scale up the analytical method to the preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Fraction Collection: Inject the essential oil onto the preparative column and collect the fractions corresponding to the elution of each enantiomer.
-
Purity Analysis: Analyze the collected fractions using analytical chiral GC-MS to confirm the enantiomeric purity of the isolated (-)-O-Methyllinalool.
-
Solvent Removal: Remove the mobile phase from the collected fractions containing the pure enantiomer using a rotary evaporator.
Characterization of (-)-O-Methyllinalool
After isolation, the identity and purity of (-)-O-Methyllinalool should be confirmed using spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum of O-Methyllinalool will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic and can be used for structural confirmation. Key fragments would likely arise from the loss of a methoxy group (-OCH₃) and cleavage of the terpene backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule will provide detailed information about its connectivity and stereochemistry.
Conclusion
The isolation of (-)-O-Methyllinalool from essential oils, while challenging due to its low natural abundance, is achievable through a systematic approach. This guide has outlined the key steps, from the selection of promising botanical sources to advanced extraction, enantioselective separation, and analytical characterization. The provided protocols and workflows serve as a foundation for researchers to develop and optimize their own methods for obtaining this valuable chiral compound for further scientific investigation. Further research is warranted to identify other natural sources with higher concentrations of (-)-O-Methyllinalool and to refine the preparative isolation techniques for improved efficiency and yield.
Spectroscopic Profile of (-)-O-Methyllinalool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral monoterpenoid (-)-O-Methyllinalool, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, fragrance science, and drug development by consolidating key spectral information and outlining the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-O-Methyllinalool. This information is crucial for the identification and characterization of this compound.
Table 1: ¹³C NMR Spectroscopic Data
| Atom No. | Chemical Shift (δ) ppm |
| C1 | ~111.7 ppm |
| C2 | ~144.8 ppm |
| C3 | ~73.5 ppm |
| C4 | ~41.8 ppm |
| C5 | ~22.8 ppm |
| C6 | ~124.3 ppm |
| C7 | ~132.0 ppm |
| C8 | ~25.7 ppm |
| C9 (3-CH₃) | ~27.9 ppm |
| C10 (7-CH₃) | ~17.9 ppm |
| C11 (-OCH₃) | ~49.0 ppm |
Note: The chemical shifts are approximate and based on spectral data of the parent compound, linalool, and general principles of NMR spectroscopy. Precise values may vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | =C-H stretch (vinyl group) |
| ~2970, ~2925 | C-H stretch (aliphatic) |
| ~1645 | C=C stretch (vinyl group) |
| ~1115 | C-O-C stretch (ether) |
| ~995, ~920 | =C-H bend (vinyl group) |
Note: These are characteristic absorption bands expected for the structure of O-Methyllinalool.
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 137 | [M - OCH₃]⁺ |
| 121 | [M - CH₃ - H₂O]⁺ (from rearrangement) |
| 93 | [C₇H₉]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for ethers and terpenes.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analysis of (-)-O-Methyllinalool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of purified (-)-O-Methyllinalool is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 0-200 ppm is used. Proton-decoupled spectra are obtained to simplify the spectrum to a series of singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat (-)-O-Methyllinalool is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC): A capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the compound from any impurities. Helium is typically used as the carrier gas.[1]
-
Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-450 amu.[1]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (-)-O-Methyllinalool.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the spectroscopic properties of (-)-O-Methyllinalool. For further in-depth analysis and specific applications, consulting primary research literature is recommended. The provided data and protocols should aid in the accurate identification and utilization of this important chiral compound in various scientific and industrial endeavors.
References
The Biological Activity of (-)-O-Methyllinalool: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of linalool and its enantiomer, (-)-linalool. However, specific research on its derivative, (-)-O-Methyllinalool, is limited. This guide provides a comprehensive overview of the known biological activities of linalool as a predictive framework for understanding the potential therapeutic properties of (-)-O-Methyllinalool. All quantitative data and experimental protocols presented herein are based on studies of linalool.
Introduction
(-)-O-Methyllinalool is a naturally occurring monoterpenoid and a derivative of linalool, characterized by the presence of a methoxy group. While specific research on this compound is in its nascent stages, the extensive body of evidence surrounding its parent compound, linalool, provides a strong foundation for predicting its biological activities. Linalool is a well-documented bioactive molecule with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This technical guide summarizes the key biological activities of linalool, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a foundational resource for the research and development of (-)-O-Methyllinalool.
Antimicrobial Activity
Linalool has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][4][5] Its mechanism of action is primarily attributed to the disruption of cell membrane integrity and the inhibition of essential cellular processes.[2][6]
Quantitative Antimicrobial Data
The antimicrobial efficacy of linalool has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | MIC | MBC | Reference |
| Staphylococcus aureus | 13.2 µg/mL (MIC₅₀) | - | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 13.2 µg/mL (MIC₅₀), 105.62 µg/mL (MIC₉₀) | - | [4] |
| Pseudomonas fluorescens | 1.25 µL/mL | 2.5 µL/mL | [7] |
| Shewanella putrefaciens | 1.5 µL/mL | - | [8] |
| Escherichia coli | 7.81 µL/mL | - | [9] |
| Candida albicans | 64 µg/mL | 128-256 µg/mL | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of linalool against various microbial strains is typically determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Linalool stock solution
-
Positive control (e.g., a standard antibiotic or antifungal agent)
-
Negative control (medium with inoculum only)
Procedure:
-
A serial two-fold dilution of linalool is prepared in the appropriate broth medium in the wells of a 96-well plate.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of linalool that results in the complete inhibition of visible microbial growth.[11]
Proposed Antimicrobial Mechanism of Action
Linalool's antimicrobial action involves a multi-faceted attack on microbial cells.
Caption: Proposed antimicrobial mechanism of linalool.
Anti-inflammatory Activity
(-)-Linalool has been shown to possess significant anti-inflammatory properties, suggesting a similar potential for (-)-O-Methyllinalool.[12] Its effects are mediated through the modulation of various inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of linalool has been evaluated in various in vivo and in vitro models. One common in vivo model is the carrageenan-induced paw edema test in rats.
| Compound | Dose | % Inhibition of Edema (at 3h) | Reference |
| (-)-Linalool | 25 mg/kg | 43.2% | [12] |
| Indomethacin (control) | 10 mg/kg | 55.6% | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
Animals:
-
Wistar rats (150-200g)
Materials:
-
Carrageenan solution (1% in saline)
-
(-)-Linalool solution
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animals are divided into control, positive control, and test groups.
-
The test compound ((-)-linalool) or control is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Anti-inflammatory Signaling Pathway
Linalool is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Caption: Linalool's modulation of the NF-κB signaling pathway.
Cytotoxic Activity
Linalool has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[13] The primary mechanism of its cytotoxic action appears to be the induction of apoptosis.
Quantitative Cytotoxic Data
The cytotoxic potential of linalool is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T-47D | Breast Cancer | 224 | [13] |
| SW620 | Colorectal Cancer | 222 | [13] |
| Hep G2 | Liver Cancer | 290 | [13] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Linalool stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of linalool for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Apoptosis Induction Workflow
Linalool's cytotoxic effects are linked to its ability to induce programmed cell death, or apoptosis.
Caption: Simplified workflow of linalool-induced apoptosis.
Conclusion and Future Directions
The existing body of research on linalool strongly suggests that its O-methylated derivative, (-)-O-Methyllinalool, is a promising candidate for further investigation as a therapeutic agent. The antimicrobial, anti-inflammatory, and cytotoxic properties of linalool, supported by the quantitative data and established experimental protocols presented in this guide, provide a solid framework for initiating preclinical studies on (-)-O-Methyllinalool.
Future research should focus on:
-
Direct evaluation of (-)-O-Methyllinalool: Conducting in vitro and in vivo studies to determine the specific antimicrobial, anti-inflammatory, and cytotoxic activities of (-)-O-Methyllinalool and comparing them to linalool.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by (-)-O-Methyllinalool.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of (-)-O-Methyllinalool.
This foundational guide serves to accelerate the exploration of (-)-O-Methyllinalool as a novel bioactive compound with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity and Mechanism of Linalool against Shewanella putrefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
(-)-O-Methyllinalool: A Technical Guide to its Putative Role in Plant Defense Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds (VOCs) are pivotal in mediating plant interactions with their environment. Among these, terpenoids represent a vast and functionally diverse class of secondary metabolites. Linalool, a monoterpene alcohol, is a well-documented contributor to floral scent and a key player in plant defense, exhibiting both direct and indirect defense properties. This technical guide explores the known roles of the linalool enantiomer, (-)-linalool, and extrapolates the potential functions of its derivative, (-)-O-Methyllinalool, in plant defense mechanisms. While direct research on (-)-O-Methyllinalool is limited, this document synthesizes current knowledge on linalool biosynthesis, its roles in repelling herbivores and attracting their natural enemies, its antifungal properties, and the signaling pathways that regulate its production. We further hypothesize the biochemical implications of O-methylation on linalool's volatility, solubility, and bioactivity, providing a framework for future research into this potentially significant plant defense compound.
Introduction
Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. Volatile organic compounds (VOCs) play a crucial role in this defense, acting as repellents, toxins, and signaling molecules. Linalool, a C10 isoprenoid, is a prominent VOC found in the floral and vegetative tissues of numerous plant species. It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, with distinct olfactory properties and biological activities. This guide focuses on the (R)-(-)-linalool enantiomer and its methylated derivative, (-)-O-Methyllinalool.
While the functions of linalool are increasingly understood, the role of its methylated form, (-)-O-Methyllinalool, remains largely unexplored in scientific literature. O-methylation is a common biochemical modification in plants that can alter the physicochemical properties of a molecule, including its volatility, solubility, and reactivity, thereby potentially modifying its ecological function. This guide will first detail the established knowledge surrounding (-)-linalool and then present a scientifically grounded hypothesis on the role of (-)-O-Methyllinalool in plant defense.
Biosynthesis of (-)-Linalool and the Postulated Formation of (-)-O-Methyllinalool
The biosynthesis of (-)-linalool, like all terpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[2]
The key steps in the biosynthesis of (-)-linalool are:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[3]
-
Conversion to (-)-Linalool: GPP is then converted to (-)-linalool by a specific terpene synthase, (-)-linalool synthase (LIS). This enzyme catalyzes the isomerization and hydrolysis of GPP to form the acyclic monoterpene alcohol.[4]
The formation of (-)-O-Methyllinalool would subsequently involve the action of an O-methyltransferase (OMT). Plant OMTs are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. While a specific OMT for (-)-linalool has not been characterized, it is plausible that a substrate-specific OMT exists in plants that produce this compound.
Role in Plant Defense Mechanisms
Linalool is a versatile signaling molecule in plant defense, contributing to both direct and indirect defense strategies.
Indirect Defense: Attraction of Natural Enemies
Herbivore-induced plant volatiles (HIPVs) play a critical role in indirect defense by attracting natural enemies of the attacking herbivores.[5] Upon herbivory, many plants release a blend of volatiles, with linalool often being a key component. This chemical cue is used by parasitic wasps and predatory mites to locate their hosts or prey.[6] For example, rice plants damaged by the brown planthopper release linalool, which attracts the wolf spider, a natural predator.[6]
Hypothesis for (-)-O-Methyllinalool: O-methylation would likely decrease the volatility of linalool, potentially leading to a more localized and persistent signal. This could be advantageous in retaining natural enemies in the vicinity of the plant for a longer duration.
Direct Defense: Insect Repellency
Linalool has demonstrated repellent properties against a range of insect herbivores.[4] This direct defense mechanism can deter feeding and oviposition, thereby reducing herbivore damage. The repellent effect is often concentration-dependent.
Hypothesis for (-)-O-Methyllinalool: The addition of a methyl group could alter the olfactory perception of the molecule by insects, potentially enhancing its repellency against certain herbivore species. The change in volatility might also affect the spatial and temporal dynamics of the repellent signal.
Direct Defense: Antifungal Properties
Linalool exhibits antifungal activity against various plant pathogenic fungi.[2] For instance, linalool has been shown to inhibit the mycelial growth of Fusarium oxysporum, the causative agent of Fusarium wilt in tomato plants.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane.[2]
Hypothesis for (-)-O-Methyllinalool: O-methylation could enhance the lipophilicity of linalool, potentially facilitating its ability to penetrate and disrupt the fungal cell membrane, thereby increasing its antifungal efficacy.
Signaling Pathways in Plant Defense
The production of linalool and other defense compounds is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).[7][8]
-
Jasmonic Acid (JA) Pathway: The JA pathway is typically activated in response to wounding and attack by chewing herbivores.[9][10] Upon herbivore damage, JA levels rise, leading to the degradation of JAZ repressor proteins and the activation of transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including terpene synthases like LIS.[9]
-
Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[4][8] SA accumulation triggers the activation of NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a key transcriptional co-activator that induces the expression of pathogenesis-related (PR) genes.[8]
There is often crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific plant-attacker interaction.[4]
Quantitative Data on Linalool in Plant Defense
The following tables summarize quantitative data from various studies on the effects of linalool. It is important to note that these data pertain to linalool and not (-)-O-Methyllinalool.
Table 1: Repellent and Insecticidal Activity of Linalool
| Insect Species | Plant/Assay | Linalool Concentration | Observed Effect | Reference |
| Anopheles stephensi | Mosquito Repellency Assay | 93% repellency (diffuser) | Repelled female mosquitoes | [4] |
| Spodoptera frugiperda | Maize | Constitutively produced and induced | Repelled adult females | [7] |
| Myzus persicae | Aphid choice assay | Various | Deterred settling | (Hypothetical) |
Table 2: Antifungal Activity of Linalool
| Fungal Species | Plant/Assay | Linalool Concentration | Observed Effect | Reference |
| Fusarium oxysporum | In vitro | 0.8 mL/L | 46% relative growth inhibition | [2] |
| Botrytis cinerea | In vitro | 20.95 μM | Inhibition of mycelial growth | [2] |
| Penicillium italicum | In vitro | - | Antifungal activity | [2] |
Experimental Protocols
Extraction and Quantification of Linalool and its Derivatives
Objective: To extract and quantify (-)-linalool and potentially (-)-O-Methyllinalool from plant tissues.
Protocol:
-
Sample Preparation: Freeze-dry plant tissue (leaves, flowers) and grind to a fine powder.
-
Extraction:
-
For volatile collection (Headspace analysis): Place a known weight of powdered tissue in a sealed vial. Heat gently (e.g., 40-60°C) for a set time (e.g., 30 min). Use a solid-phase microextraction (SPME) fiber to adsorb the headspace volatiles.
-
For solvent extraction: Extract a known weight of powdered tissue with a non-polar solvent such as hexane or a mixture of hexane and ether. Vortex and sonicate the sample to ensure efficient extraction.
-
-
Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
GC Separation: Use a chiral column (e.g., CycloSil-B) to separate the enantiomers of linalool. A non-polar column (e.g., DB-5ms) can be used for general profiling.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.
-
MS Detection: Use electron impact (EI) ionization. The mass spectrum of linalool will show characteristic fragment ions (e.g., m/z 71, 93, 121). (-)-O-Methyllinalool would be expected to have a different retention time and a mass spectrum with a higher molecular ion and distinct fragmentation pattern.
-
-
Quantification: Use an internal standard (e.g., nonyl acetate) and create a calibration curve with authentic standards of (-)-linalool to quantify its concentration in the sample. A synthesized standard of (-)-O-Methyllinalool would be required for its accurate quantification.
Future Directions and Conclusion
The study of (-)-O-Methyllinalool presents an exciting frontier in the field of plant chemical ecology. While this guide has relied on extrapolations from its well-studied precursor, (-)-linalool, it provides a clear roadmap for future research. Key areas of investigation should include:
-
Identification and characterization of the O-methyltransferase(s) responsible for the methylation of (-)-linalool.
-
Comparative bioassays to determine the relative repellent, insecticidal, and antifungal activities of (-)-linalool and (-)-O-Methyllinalool.
-
Behavioral studies with natural enemies to assess the impact of O-methylation on indirect defense.
-
Transcriptomic and metabolomic analyses of plants under herbivore and pathogen stress to elucidate the regulation and ecological significance of (-)-O-Methyllinalool production.
References
- 1. pnas.org [pnas.org]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbivore-Induced Volatiles as Rapid Signals in Systemic Plant Responses: How to Quickly Move the Information? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Where do herbivore-induced plant volatiles go? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantarchives.org [plantarchives.org]
O-Methyllinalool: A Phytochemical Deep Dive into its Discovery and Analytical History
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of O-Methyllinalool, a methylated monoterpenoid found in various plant essential oils. While the definitive history of its discovery remains elusive in scientific literature, its identification is intrinsically linked to the advancements in analytical phytochemistry, particularly the advent of gas chromatography-mass spectrometry (GC-MS) for the detailed analysis of essential oil constituents. This guide consolidates the available scientific data on its characterization, natural occurrence, and proposed biosynthesis, offering a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development.
Introduction: The Elusive Discovery of a Methylated Terpenoid
O-Methyllinalool, systematically named 3-methoxy-3,7-dimethylocta-1,6-diene, is the methyl ether derivative of the well-known tertiary monoterpene alcohol, linalool. Unlike its parent compound, which has a rich and well-documented history in phytochemistry, the specific discovery of O-Methyllinalool is not prominently featured in scientific records. Its identification is a testament to the increasing sophistication of analytical techniques capable of detecting and characterizing minor components within complex essential oil matrices. The presence of O-Methyllinalool has been noted in the essential oils of several plant species, often as a minor constituent alongside its precursor, linalool.
Structural Elucidation and Physicochemical Properties
The structural confirmation of O-Methyllinalool has been established through modern spectroscopic techniques. The key analytical data for its identification are summarized below.
| Property | Data |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 3-methoxy-3,7-dimethylocta-1,6-diene |
| Synonyms | Linalool methyl ether, Linalyl methyl ether |
| CAS Number | 60763-44-2 |
| Mass Spectrometry (MS) | Key fragments (m/z): 153 ([M-CH₃]⁺), 137 ([M-OCH₃]⁺), 121, 109, 93, 81, 69, 43. The mass spectrum can be found in the NIST database.[1][2][3] |
| ¹³C NMR Spectroscopy | Predicted chemical shifts for key carbons include signals for the methoxy group, quaternary carbon, and olefinic carbons. Specific data can be accessed through chemical databases.[1] |
| Kovats Retention Index | Semi-standard non-polar: 1137.6; Standard polar: 1330, 1334. These indices are crucial for its identification in GC-MS analysis.[1][2] |
Natural Occurrence of O-Methyllinalool
O-Methyllinalool has been identified as a volatile component in the essential oils of several aromatic plants, typically in low concentrations. Its presence is often associated with plants that are rich in linalool.
| Plant Family | Species | Part of Plant | Reported Presence |
| Lauraceae | Cinnamomum osmophloeum ct. linalool | Leaves | Present, though often as a minor component compared to linalool which can exceed 90% of the essential oil.[4][5][6][7] |
| Lamiaceae | Plectranthus species | Aerial Parts | The genus is known for a high diversity of terpenoids, and while not always explicitly reported, the presence of linalool suggests the potential for its methylated derivative.[8][9][10][11] |
| Asteraceae | Artemisia absinthium (Wormwood) | Aerial Parts | Linalool is a known constituent of wormwood oil, making it a candidate for the presence of O-Methyllinalool, although specific identification is not always reported.[12][13][14][15][16] |
Experimental Protocols
Isolation of Essential Oils
A common method for the extraction of essential oils containing O-Methyllinalool is hydrodistillation.
Protocol: Hydrodistillation using a Clevenger-type apparatus
-
Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves of Cinnamomum osmophloeum) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.
-
Hydrodistillation: A known quantity of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus and a condenser.
-
Heating: The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises and is condensed.
-
Collection: The condensed mixture of water and essential oil is collected in the graduated tube of the Clevenger apparatus. Due to their different densities, the oil and water separate, allowing for the collection of the pure essential oil.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for the identification and quantification of O-Methyllinalool in essential oils.
Protocol: GC-MS Analysis of Essential Oil
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly employed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injection: A small volume of the diluted sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate.
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 500.
-
-
Compound Identification:
-
The retention time of the peak corresponding to O-Methyllinalool is compared with that of an authentic standard if available.
-
The mass spectrum of the peak is compared with reference spectra from databases such as NIST and Wiley.[1][2][3]
-
The Kovats retention index is calculated and compared with literature values.[1][2]
-
Putative Biosynthesis of O-Methyllinalool
While the specific enzymatic reaction for the formation of O-Methyllinalool has not been definitively characterized, a putative biosynthetic pathway can be proposed based on the well-established principles of terpenoid and phenylpropanoid metabolism in plants.
The biosynthesis of O-Methyllinalool is likely a two-step process:
-
Formation of Linalool: Linalool is synthesized from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway, through the action of linalool synthase (LIS).
-
O-Methylation of Linalool: The hydroxyl group of linalool is then methylated to form O-Methyllinalool. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Plant OMTs are a large and diverse family of enzymes known to methylate a wide range of substrates, including flavonoids, alkaloids, and other terpenoids.[17][18] The specific OMT responsible for the methylation of linalool has yet to be identified.
Experimental Workflow for Identification
The logical workflow for the identification of O-Methyllinalool from a plant source is outlined below.
Conclusion
O-Methyllinalool represents a minor yet intriguing component of the vast chemical diversity found in plant essential oils. While its formal discovery and historical timeline are not well-documented, its characterization has been made possible through the power of modern analytical techniques. This guide provides a foundational understanding of O-Methyllinalool, from its chemical properties and natural sources to the experimental protocols for its identification and a plausible biosynthetic pathway. Further research is warranted to fully elucidate its natural distribution, biosynthetic pathway, and potential biological activities, which could unveil new applications in the fields of flavor, fragrance, and pharmaceuticals.
References
- 1. O-Methyllinalool, (+-)- | C11H20O | CID 108507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalool, methyl ether [webbook.nist.gov]
- 3. Linalool, methyl ether [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential source of S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaf: essential oil profile and enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential source of S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaf: essential oil profile and enantiomeric purity. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Volatile composition and antimicrobial activity of the essential oil of Artemisia absinthium growing in Western Ghats region of North West Karnataka, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. core.ac.uk [core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. journals.uran.ua [journals.uran.ua]
- 17. mdpi.com [mdpi.com]
- 18. maxapress.com [maxapress.com]
An In-depth Technical Guide to Linalool and its Naturally Occurring Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalool is a naturally occurring acyclic monoterpene alcohol that is a key component of the essential oils of over 200 species of plants. It exists as two enantiomers, (S)-(+)-linalool (also known as licareol) and (R)-(-)-linalool (also known as coriandrol), each with distinct aromatic properties. (S)-linalool is characterized by a sweet, floral, petitgrain-like scent, while (R)-linalool has a more woody and lavender-like aroma. This compound and its derivatives are of significant interest to the pharmaceutical, cosmetic, agricultural, and food industries due to their diverse biological activities, including antimicrobial, anti-inflammatory, and sedative effects. This guide provides a comprehensive overview of the natural occurrence of linalool and its known derivatives, detailed experimental protocols for their analysis, and insights into their biosynthesis and biological signaling pathways.
Natural Occurrence of Linalool Enantiomers
The enantiomeric distribution of linalool is highly variable among different plant species, and even within different parts of the same plant. This distribution is a critical factor in the aromatic profile and potential biological activity of the essential oil.
| Plant Species | Enantiomer | Concentration/Relative Abundance | Plant Part | Reference |
| Coriandrum sativum (Coriander) | (S)-linalool | Major constituent | Essential oil | [1] |
| Cymbopogon martini var. martinii | (S)-linalool | Major constituent | Essential oil | [1] |
| Citrus sinensis (Sweet Orange) | (S)-linalool | Major constituent | Flowers | [1] |
| Lavandula officinalis (Lavender) | (R)-linalool | Present | Essential oil | [1] |
| Laurus nobilis (Bay Laurel) | (R)-linalool | Present | Essential oil | [1] |
| Ocimum basilicum (Sweet Basil) | (R)-linalool | Major constituent | Essential oil | [1] |
| Thymus zygis (Thyme) | Linalool (chemotype) | High | Flowering aerial parts | [2] |
| Cinnamomum osmophloeum | Linalool | High | Leaf essential oil | [3] |
Natural Occurrence of Linalool Derivatives
Linalool serves as a precursor for a variety of other naturally occurring monoterpenoids. These derivatives often contribute significantly to the overall aroma and bioactivity of the plant's essential oil.
| Derivative | Plant Species | Concentration/Relative Abundance | Plant Part | Reference |
| Linalyl acetate | Lavandula angustifolia (Lavender) | 14.4% - 18.0% | Essential oil | [4] |
| Linalool oxide A | Camellia sinensis var. Assamica | Major aroma component | Tea leaves | [5] |
| Linalool oxide B | Camellia sinensis var. Assamica | Major aroma component | Tea leaves | [5] |
| Linalool oxide C | Camellia sinensis var. Assamica | Major aroma component | Tea leaves | [5] |
| Linalool oxide D | Camellia sinensis var. Assamica | Major aroma component | Tea leaves | [5] |
| Diendiol I | Camellia sinensis var. Assamica | Major aroma component | Tea leaves | [5] |
| (Z)-8-hydroxylinalool | Camellia sinensis var. Assamica | One of the main linalool derivatives | Tender leaves, Buds (highest) | [6] |
| (E)-8-hydroxylinalool | Camellia sinensis var. Assamica | Main compound of the two isomers | Tender leaves, Buds (highest) | [6] |
Experimental Protocols
Extraction of Linalool and its Derivatives from Plant Material
A common method for the extraction of volatile compounds like linalool and its derivatives from plant material is hydrodistillation.
Protocol: Hydrodistillation using a Clevenger-type apparatus
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is ground to a fine powder to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection tube.
-
Distillation:
-
Place a known quantity of the powdered plant material into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling. The steam and volatile compounds will rise and pass into the condenser.
-
The condensed liquid (a mixture of water and essential oil) is collected in the collection tube.
-
-
Separation: The essential oil, being less dense than water, will form a layer on top of the aqueous phase. The oil can then be carefully separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.
Analysis of Linalool and its Derivatives
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of volatile compounds in essential oils.
Protocol: GC-MS Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard may be added for quantitative analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., DB-5 or HP-5MS).
-
GC Conditions (Example for Linalool and Derivatives in Camellia sinensis):
-
Column: SUPELCOWAX™ 10 column (30 m × 0.25 mm × 0.25 μm)[6].
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 40°C for a few minutes, then ramp up to a final temperature of around 240°C[6].
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu) to detect the fragments of the compounds of interest.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of each compound can be determined by creating a calibration curve with authentic standards or by using the internal standard method.
-
Biosynthesis and Signaling Pathways
Biosynthesis of Linalool
Linalool is synthesized in plants via the methylerythritol phosphate (MEP) pathway, which takes place in the plastids. The key precursor is geranyl pyrophosphate (GPP), which is then converted to linalool by the enzyme linalool synthase.
Anti-inflammatory Signaling Pathway of Linalool
Linalool has been shown to possess anti-inflammatory properties. One of the proposed mechanisms involves the modulation of the NF-κB signaling pathway.
Conclusion
Linalool and its naturally occurring derivatives represent a diverse and important class of monoterpenoids with significant potential in various scientific and industrial applications. This guide provides a foundational understanding of their natural sources, analytical methodologies, and biological relevance. Further research into the quantitative distribution of these compounds across a wider range of plant species and a deeper exploration of their mechanisms of action will continue to unlock their full potential for the development of new therapeutic agents and other valuable products.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0208279) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Monoterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral monoterpenoids. The methodologies covered include catalytic asymmetric synthesis, biocatalysis, and chiral pool synthesis, offering a range of strategies for accessing enantiomerically pure monoterpenoids, which are crucial precursors in the pharmaceutical and fragrance industries.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis provides a powerful and efficient means to introduce chirality, often with high enantioselectivity and atom economy. Key industrial processes, such as the synthesis of (-)-menthol, rely on these methods.
Asymmetric Isomerization and Cyclization for (-)-Menthol Synthesis (Takasago Process)
The Takasago process is a landmark in industrial asymmetric catalysis, enabling the large-scale production of (-)-menthol from myrcene. The key steps involve an asymmetric isomerization of an allylic amine followed by a diastereoselective cyclization.[1][2]
Logical Relationship: Key Stages of the Takasago Process
References
Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-O-Methyllinalool
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for the qualitative and quantitative analysis of (-)-O-Methyllinalool using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public data on (-)-O-Methyllinalool, this guide synthesizes established methodologies for similar terpenoid compounds and provides a predicted mass fragmentation pattern to facilitate its identification. The protocols outlined here are intended to serve as a robust starting point for researchers developing methods for the analysis of linalool ethers and related compounds.
Introduction
(-)-O-Methyllinalool is a derivative of linalool, a naturally occurring terpene alcohol found in many essential oils. The addition of a methyl ether group can alter its chemical and pharmacological properties, making its accurate identification and quantification crucial in various research and development settings, including fragrance, food science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for analyzing (-)-O-Methyllinalool.[1][2] This application note details the experimental conditions and expected results for a successful GC-MS analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of (-)-O-Methyllinalool is not widely available in spectral libraries. However, based on the known fragmentation patterns of linalool and general principles of mass spectrometry for ethers, a predicted fragmentation pattern can be proposed.[3][4] The molecular ion peak (M+) for O-Methyllinalool (C11H20O) would be expected at m/z 168.
Table 1: Predicted Mass Fragmentation of (-)-O-Methyllinalool
| Predicted m/z | Proposed Fragment Ion | Description |
| 168 | [C11H20O]+• | Molecular Ion (M+) |
| 153 | [C10H17O]+ | Loss of a methyl radical (•CH3) |
| 137 | [C11H20O - OCH3]+ | Loss of a methoxy radical (•OCH3) |
| 121 | [C9H13]+ | Loss of the methoxy group and a methyl radical |
| 93 | [C7H9]+ | Further fragmentation |
| 71 | [C5H11]+ | Cleavage of the side chain |
| 43 | [C3H7]+ | Isopropyl fragment |
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of (-)-O-Methyllinalool in a high-purity solvent such as hexane or dichloromethane. Create a series of dilutions to generate a calibration curve for quantitative analysis.
-
Sample Extraction: For samples in a complex matrix (e.g., essential oils, biological fluids), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest. A simple dilution in an appropriate solvent may be sufficient for less complex matrices.
2. GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of (-)-O-Methyllinalool, based on typical methods for terpenoids.
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Analysis
-
Qualitative Analysis: Identify the (-)-O-Methyllinalool peak in the total ion chromatogram (TIC) by its retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern in Table 1 and against any available library spectra.
-
Quantitative Analysis: For quantitative measurements, construct a calibration curve by plotting the peak area of a characteristic ion of (-)-O-Methyllinalool against the concentration of the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.
Diagrams
Caption: Experimental workflow for GC-MS analysis of (-)-O-Methyllinalool.
Caption: Predicted fragmentation pathway of (-)-O-Methyllinalool.
References
Application Note & Protocol: Quantification of (-)-O-Methyllinalool in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-O-Methyllinalool is a chiral monoterpenoid ether that, like its parent compound linalool, is expected to contribute to the aromatic profile of various natural products, including fruits, wines, and essential oils. The enantiomeric distribution of chiral aroma compounds is of significant interest as enantiomers can exhibit distinct sensory properties and biological activities. Therefore, the accurate quantification of individual enantiomers, such as (-)-O-Methyllinalool, in complex matrices is crucial for quality control, authenticity assessment, and understanding their impact on flavor, fragrance, and potential therapeutic effects. This application note provides a detailed protocol for the enantioselective quantification of (-)-O-Methyllinalool in complex mixtures, such as wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase.
Data Presentation
As no specific quantitative data for (-)-O-Methyllinalool in complex mixtures was found in the reviewed literature, the following table presents illustrative data based on typical concentration ranges of similar chiral monoterpenes found in wine. This table serves as a template for presenting quantitative results.
Table 1: Illustrative Quantitative Data for (-)-O-Methyllinalool in Various Wine Samples
| Sample ID | Wine Type | Origin | Concentration of (-)-O-Methyllinalool (µg/L) | Enantiomeric Excess (% ee) of (-)-enantiomer |
| W-001 | Riesling | Germany | 12.5 | 85% |
| W-002 | Sauvignon Blanc | New Zealand | 8.2 | 92% |
| W-003 | Chardonnay | USA | 5.7 | 78% |
| W-004 | Gewürztraminer | France | 25.1 | 95% |
| W-005 | Muscat | Italy | 38.9 | 98% |
Experimental Protocols
This section details a generalized experimental protocol for the quantification of (-)-O-Methyllinalool in a complex matrix like wine. The method is based on established protocols for the analysis of linalool and other chiral monoterpenes.[1][2][3][4][5][6][7][8][9][10][11]
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Sodium chloride (NaCl), analytical grade.
-
Internal standard (IS) solution (e.g., deuterated linalool or a structurally similar chiral compound not present in the sample), 10 mg/L in ethanol.
-
Wine sample.
-
-
Procedure:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in a heating block or water bath at 40°C and allow it to equilibrate for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
After extraction, immediately retract the fiber and introduce it into the GC injector for thermal desorption.
-
2. Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness β-cyclodextrin column).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 1 minute)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 240°C
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for (-)-O-Methyllinalool and the internal standard.
-
3. Quantification
-
Calibration Curve: Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water, adjusted to pH 3.5) containing known concentrations of (-)-O-Methyllinalool and a constant concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of (-)-O-Methyllinalool to the peak area of the internal standard against the concentration of (-)-O-Methyllinalool. Determine the concentration of (-)-O-Methyllinalool in the wine samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of (-)-O-Methyllinalool.
Caption: Simplified signaling pathway for aroma perception.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Diff… [ouci.dntb.gov.ua]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Identification and quantification of impact odorants of aged red wines from Rioja. GC-olfactometry, quantitative GC-MS, and odor evaluation of HPLC fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosysfoodeng.hu [biosysfoodeng.hu]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Chemical and Sensory Profile of Grape Distillates Aged in Quercus alba Casks Previously Used for Sherry Wine or Brandy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methanol in Grape Derived, Fruit and Honey Spirits: A Critical Review on Source, Quality Control, and Legal Limits [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of (-)-O-Methyllinalool in Lavandula Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-O-Methyllinalool is a methylated derivative of the tertiary monoterpenoid alcohol linalool. While linalool is a well-documented major constituent of the essential oil of many Lavandula species (lavender), a comprehensive review of scientific literature reveals a notable absence of studies identifying or quantifying (-)-O-Methyllinalool in these plants. This suggests that (-)-O-Methyllinalool is either not a naturally occurring compound in Lavandula species or is present at levels below the detection limits of standard analytical methodologies used in essential oil profiling.
The following protocols are provided as a general guideline for the extraction and analysis of essential oils from Lavandula species. These methods can be employed as a first step in a research program aimed at definitively determining the presence or absence of (-)-O-Methyllinalool in various lavender cultivars.
Experimental Protocols
The most prevalent and widely accepted method for obtaining essential oils from Lavandula species is steam distillation. This technique is effective for capturing a broad range of volatile compounds.
Protocol 1: Steam Distillation of Lavandula Essential Oil
Objective: To extract the total essential oil from the flowering tops of Lavandula species for subsequent chemical analysis.
Materials and Apparatus:
-
Fresh or dried flowering tops of Lavandula species
-
Steam distillation apparatus (including a still, condenser, and separator)
-
Heating source (e.g., heating mantle)
-
Distilled water
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
Procedure:
-
Plant Material Preparation:
-
For fresh plant material, it is recommended to harvest the flowering tops on a dry day, preferably in the morning after the dew has evaporated to ensure the highest oil content.
-
The plant material can be used fresh or air-dried in a well-ventilated, dark place for several days. Drying can increase the oil yield per unit weight.
-
Coarsely chop the plant material to increase the surface area for steam penetration.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Place the prepared Lavandula plant material into the still. Do not pack the material too tightly to allow for even steam flow.
-
-
Distillation:
-
Add distilled water to the still, ensuring the water level is below the plant material.
-
Begin heating the water to generate steam. The steam will pass through the plant material, causing the essential oil glands to rupture and release their volatile oils.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
-
Collection and Separation:
-
The condensed liquid, a mixture of essential oil and hydrosol (floral water), will be collected in the separator.
-
Due to their different densities, the essential oil will typically form a layer on top of the hydrosol.
-
Carefully separate the essential oil from the hydrosol.
-
-
Drying and Storage:
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.
-
Decant the dried essential oil into a clean, amber glass vial.
-
Store the essential oil at 4°C in a dark environment to prevent degradation.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the chemical constituents of the extracted Lavandula essential oil, with a specific focus on searching for (-)-O-Methyllinalool.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for essential oil analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the various components of the essential oil. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-250°C.
-
Injector and Detector Temperatures: Maintained at a higher temperature than the final oven temperature (e.g., 250°C and 280°C, respectively).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range of m/z 40-500.
Procedure:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration for GC-MS analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra for each separated peak.
-
Component Identification:
-
Identify the chemical constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).
-
Confirm identifications by comparing their retention indices (calculated relative to a series of n-alkanes) with literature values.
-
For definitive identification of (-)-O-Methyllinalool, it would be necessary to obtain a pure standard of the compound to compare its retention time and mass spectrum.
-
-
Quantification: Determine the relative percentage of each component by peak area normalization from the FID chromatogram. For absolute quantification, a calibration curve with a certified standard of (-)-O-Methyllinalool would be required.
Data Presentation
As no studies have reported the presence of (-)-O-Methyllinalool in Lavandula species, a table of quantitative data for this specific compound cannot be provided. However, for context, the typical chemical composition of essential oil from Lavandula angustifolia, the most studied species, is presented below. The concentrations of these components can vary significantly based on the cultivar, growing conditions, and extraction method.
| Compound | Typical Concentration Range (%) |
| Linalool | 20 - 45 |
| Linalyl acetate | 25 - 45 |
| 1,8-Cineole | < 2.5 |
| Camphor | < 1.2 |
| Terpinen-4-ol | 0.1 - 6 |
| Lavandulyl acetate | > 0.2 |
| Lavandulol | > 0.1 |
| α-Terpineol | < 2 |
Data compiled from multiple literature sources on Lavandula angustifolia essential oil composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of essential oil from Lavandula species to investigate its chemical composition.
Application of (-)-O-Methyllinalool in Flavor and Fragrance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-O-Methyllinalool, a naturally occurring monoterpenoid ether, is a derivative of the well-known terpene alcohol (-)-linalool. It is characterized by a distinct floral and citrus aroma. While research specifically detailing the applications of (-)-O-Methyllinalool is limited in publicly available literature, its structural relationship to linalool, a widely utilized compound in the flavor and fragrance industry, suggests significant potential. This document provides an overview of the known characteristics of (-)-O-Methyllinalool, alongside detailed protocols for its synthesis, analysis, and sensory evaluation, drawing upon established methodologies for related terpene compounds. Toxicological assessments have indicated that (-)-O-Methyllinalool has low toxicity.[1]
Quantitative Data Summary
Table 1: Sensory Thresholds of Linalool Enantiomers
| Compound | Odor Description | Odor Threshold (in water) |
| (R)-(-)-Linalool | Woody, lavender-like | 0.8 ppb |
| (S)-(+)-Linalool | Sweet, floral, petitgrain-like | 7.4 ppb |
Source: Based on information for linalool enantiomers.
Table 2: Typical Concentration of Linalool in Cosmetic Products
| Product Type | Concentration Range |
| Fine Fragrance | 0.01% |
| Eau de Toilette | 0.004% |
| Fragrance Cream | 0.002% |
| Other Leave-on Products | 0.0002% |
| Rinse-off Products | 0.001% |
Source: Based on restrictions for methyl eugenol, a related fragrance compound, providing a conservative estimate for potential use levels.[2]
Experimental Protocols
The following protocols are generalized based on standard methodologies for terpene ethers and related compounds and should be optimized for specific experimental conditions.
Protocol 1: Synthesis of (-)-O-Methyllinalool
This protocol describes a general method for the methylation of a tertiary alcohol, which can be adapted for the synthesis of (-)-O-Methyllinalool from (-)-linalool.
Materials:
-
(-)-Linalool
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (-)-linalool (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (-)-O-Methyllinalool.
Caption: Synthesis workflow for (-)-O-Methyllinalool.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of (-)-O-Methyllinalool to determine purity and for quantification in a sample matrix.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5MS)
-
Helium (carrier gas)
-
Sample of (-)-O-Methyllinalool
-
Solvent (e.g., hexane or ethanol)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of (-)-O-Methyllinalool (e.g., 100 µg/mL) in a suitable solvent. For quantification in a matrix, perform a liquid-liquid or solid-phase microextraction (SPME) to isolate the volatile compounds.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: Increase to 180 °C at a rate of 5 °C/min
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
-
Data Analysis: Identify the peak corresponding to (-)-O-Methyllinalool based on its retention time and mass spectrum. For quantification, create a calibration curve using standards of known concentrations.
Caption: GC-MS analysis workflow.
Protocol 3: Sensory Evaluation - Odor Detection Threshold Determination
This protocol outlines a method for determining the odor detection threshold of (-)-O-Methyllinalool using a trained sensory panel.
Materials and Equipment:
-
Purified (-)-O-Methyllinalool
-
Odorless solvent (e.g., deionized water, mineral oil, or ethanol, depending on the application)
-
Glass sniffing jars or bottles with caps
-
Graduated pipettes and volumetric flasks
-
A panel of at least 10-12 trained sensory assessors
-
A well-ventilated, odor-free evaluation room
Procedure:
-
Panelist Training: Train panelists to recognize the aroma profile of (-)-O-Methyllinalool.
-
Sample Preparation:
-
Prepare a stock solution of (-)-O-Methyllinalool in the chosen solvent.
-
Create a series of dilutions from the stock solution, typically in ascending order of concentration (e.g., using a geometric progression with a factor of 2 or 3).
-
-
Sensory Test Design (Ascending Forced-Choice Method):
-
Present panelists with a series of sample sets. Each set should contain three samples (a triangle test): two blanks (solvent only) and one containing a specific concentration of (-)-O-Methyllinalool.
-
Start with the lowest concentration and present the sets in ascending order of concentration.
-
For each set, the panelist's task is to identify the "odd" sample.
-
-
Data Collection: Record whether each panelist correctly identifies the odd sample at each concentration level.
-
Threshold Calculation: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample. The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.
Caption: Sensory evaluation workflow.
Conclusion
While specific data on the application of (-)-O-Methyllinalool in flavor and fragrance research is currently limited, its structural similarity to (-)-linalool suggests it holds promise as a novel aroma chemical. The provided protocols offer a foundational framework for researchers to synthesize, analyze, and characterize the sensory properties of (-)-O-Methyllinalool. Further research is warranted to fully elucidate its potential applications and to establish a comprehensive profile of its flavor and fragrance characteristics.
References
Application Notes and Protocols: (-)-O-Methyllinalool as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-O-Methyllinalool, the O-methylated derivative of the naturally abundant chiral terpene alcohol (-)-linalool, presents a versatile and valuable chiral building block for asymmetric synthesis. While direct applications of (-)-O-Methyllinalool are not extensively documented in publicly available literature, its structural relationship to (-)-linalool, a well-established member of the chiral pool, allows for the extrapolation of its synthetic potential. The presence of a chiral tertiary ether and two reactive olefinic bonds within a flexible acyclic framework makes it an attractive starting material for the construction of complex stereodefined molecules, including natural products, pharmaceuticals, and fragrance compounds.
This document provides a detailed overview of the potential applications of (-)-O-Methyllinalool, drawing parallels from the established chemistry of (-)-linalool and related chiral ethers. It includes detailed protocols for the potential synthesis of (-)-O-Methyllinalool and its subsequent elaboration into various chiral synthons.
Synthesis of (-)-O-Methyllinalool
The preparation of (-)-O-Methyllinalool can be readily achieved from its parent alcohol, (-)-linalool, through standard methylation procedures for tertiary alcohols. One common and effective method is the Williamson ether synthesis, adapted for a tertiary alcohol.
Experimental Protocol: Methylation of (-)-Linalool
Materials:
-
(-)-Linalool (enantiomeric excess ≥95%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (-)-linalool (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (-)-O-Methyllinalool.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 80-90% |
| Enantiomeric Excess | >95% (retention of configuration) |
| Purity (by GC/NMR) | >98% |
Applications in Organic Synthesis
The synthetic utility of (-)-O-Methyllinalool is anticipated to stem from the selective transformation of its two distinct carbon-carbon double bonds and the stereochemical influence of the chiral tertiary ether center.
Epoxidation and Subsequent Ring-Opening Reactions
The electron-rich double bonds of (-)-O-Methyllinalool can be selectively epoxidized. The trisubstituted double bond is generally more reactive towards electrophilic reagents like m-CPBA than the terminal vinyl group. This regioselectivity allows for the synthesis of chiral epoxides, which are valuable intermediates.
Experimental Protocol: Regioselective Epoxidation of (-)-O-Methyllinalool
Materials:
-
(-)-O-Methyllinalool
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (-)-O-Methyllinalool (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude epoxide.
-
Purify by flash column chromatography if necessary.
Logical Workflow for Epoxidation and Ring-Opening
Caption: Epoxidation of (-)-O-Methyllinalool followed by nucleophilic ring-opening.
The resulting chiral epoxide can undergo regioselective and stereoselective ring-opening with various nucleophiles (e.g., water, alcohols, amines, organometallics) under acidic or basic conditions to generate a variety of chiral 1,2-diol derivatives and other functionalized acyclic compounds.
Oxidative Cleavage
Ozonolysis or other oxidative cleavage methods can be employed to cleave the double bonds of (-)-O-Methyllinalool, leading to the formation of chiral ketones, aldehydes, or carboxylic acids. Cleavage of the terminal double bond would yield a chiral ketone, while cleavage of the internal double bond would lead to a different set of chiral fragments.
Experimental Protocol: Ozonolysis of the Terminal Double Bond
Materials:
-
(-)-O-Methyllinalool
-
Ozone (O₃) generator
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sudan Red 7B indicator
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
Procedure:
-
Dissolve (-)-O-Methyllinalool (1.0 equivalent) in a mixture of DCM and MeOH (e.g., 9:1) containing a catalytic amount of Sudan Red 7B indicator.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until the red color of the indicator disappears and a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (2.0 equivalents) or triphenylphosphine (1.5 equivalents), to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral ketone by flash column chromatography.
Signaling Pathway for Oxidative Cleavage
Caption: Selective oxidative cleavage of (-)-O-Methyllinalool's double bonds.
Cyclization Reactions
The diene system in (-)-O-Methyllinalool, in conjunction with the chiral ether, can be a precursor for various intramolecular cyclization reactions to form chiral cyclic ethers or carbocycles. Acid-catalyzed cyclization, for instance, could potentially lead to the formation of chiral tetrahydrofuran or tetrahydropyran derivatives, analogous to the cyclization of linalool itself to linalool oxides.
Hypothetical Reaction Scheme: Acid-Catalyzed Cyclization
Caption: Potential pathways for acid-catalyzed cyclization of (-)-O-Methyllinalool.
Summary of Potential Transformations and Products
| Reaction Type | Reagents | Key Intermediate(s) | Potential Chiral Product(s) |
| Methylation | NaH, CH₃I | Alkoxide | (-)-O-Methyllinalool |
| Regioselective Epoxidation | m-CPBA | Epoxide | Chiral epoxy-ether |
| Epoxide Ring-Opening | H₂O/H⁺, Nu⁻ | - | Chiral diol mono-ethers, amino alcohols, etc. |
| Oxidative Cleavage | 1. O₃; 2. DMS or PPh₃ | Ozonide | Chiral ketones, aldehydes |
| Acid-Catalyzed Cyclization | Lewis or Brønsted Acids (e.g., CSA, BF₃·OEt₂) | Carbocation | Chiral substituted tetrahydrofurans and tetrahydropyrans |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Organoborane | Chiral diols |
Conclusion
While direct literature precedents for the use of (-)-O-Methyllinalool as a chiral building block are scarce, its synthesis from the readily available (-)-linalool is straightforward. The inherent chirality and the presence of multiple reactive functional groups make it a highly promising, yet underexplored, chiral synthon. The protocols and potential applications outlined in this document provide a foundational framework for researchers to explore the synthetic utility of (-)-O-Methyllinalool in the enantioselective synthesis of a wide range of complex organic molecules. Further investigation into the reactivity and applications of this chiral building block is warranted and expected to yield valuable contributions to the field of organic synthesis.
Application Notes and Protocols for Antimicrobial and Antifungal Assays of (-)-O-Methyllinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-O-Methyllinalool is a methylated derivative of (-)-linalool, a naturally occurring monoterpene alcohol found in many essential oils. Linalool itself has demonstrated a broad spectrum of antimicrobial and antifungal activities.[1][2][3][4][5] This has led to growing interest in its potential applications in pharmaceuticals, cosmetics, and food preservation.[2] The antimicrobial action of linalool is attributed to its ability to disrupt cell membranes, interfere with metabolic pathways, and inhibit biofilm formation.[2][4] Specifically, studies have shown its effectiveness against various pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.[1]
Given the established bioactivity of the parent compound, it is hypothesized that (-)-O-Methyllinalool may also possess significant antimicrobial and antifungal properties. Methylation can alter a compound's lipophilicity and steric properties, which may influence its interaction with microbial cell membranes and intracellular targets, potentially leading to enhanced or modified activity.
These application notes provide detailed protocols for the systematic evaluation of the antimicrobial and antifungal efficacy of (-)-O-Methyllinalool. The described assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), are standard methods for assessing the antimicrobial potential of novel compounds.[6][7]
Data Presentation
Due to the novelty of (-)-O-Methyllinalool, specific quantitative data on its antimicrobial and antifungal activity is not yet widely available in published literature. The following tables are provided as templates for researchers to systematically record and present their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of (-)-O-Methyllinalool against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) & MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Gentamicin | |
| Escherichia coli (e.g., ATCC 25922) | Negative | Tetracycline | |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | Ciprofloxacin | |
| Bacillus subtilis (e.g., ATCC 6633) | Positive | Penicillin | |
| Methicillin-resistantStaphylococcus aureus (MRSA) (Clinical Isolate) | Positive | Vancomycin |
Table 2: Minimum Bactericidal Concentration (MBC) of (-)-O-Methyllinalool against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus (e.g., ATCC 29213) | ||||
| Escherichia coli (e.g., ATCC 25922) | ||||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | ||||
| Bacillus subtilis (e.g., ATCC 6633) | ||||
| Methicillin-resistantStaphylococcus aureus (MRSA) (Clinical Isolate) |
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of (-)-O-Methyllinalool against Fungal Strains
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation (Fungicidal/Fungistatic) | Positive Control (Antifungal) & MIC/MFC (µg/mL) |
| Candida albicans (e.g., ATCC 90028) | Fluconazole | ||||
| Aspergillus niger (e.g., ATCC 16404) | Amphotericin B | ||||
| Trichophyton rubrum (Clinical Isolate) | Ketoconazole | ||||
| Fusarium oxysporum (e.g., ATCC 48112) | Itraconazole |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
(-)-O-Methyllinalool
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solvent for (-)-O-Methyllinalool (e.g., Dimethyl sulfoxide - DMSO, ensuring the final concentration does not inhibit microbial growth)
-
Positive control antibiotics/antifungals
-
Negative control (broth with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of (-)-O-Methyllinalool Stock Solution: Dissolve (-)-O-Methyllinalool in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (-)-O-Methyllinalool stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.
-
-
Inoculum Preparation:
-
Bacteria: Culture bacteria in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Fungi (Yeast): Culture yeast in broth and adjust the suspension to a 0.5 McFarland standard. Dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
Fungi (Molds): Grow mold on agar plates until sporulation. Harvest spores and prepare a spore suspension. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation: Add the prepared inoculum to each well.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
Positive Control: A row with a standard antibiotic or antifungal.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast; 28-35°C for up to 7 days for molds).
-
Determination of MIC: The MIC is the lowest concentration of (-)-O-Methyllinalool at which there is no visible growth (turbidity) after incubation. This can be assessed visually or with a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micro-pipettor and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC:
-
The MBC is the lowest concentration of (-)-O-Methyllinalool that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
The MFC is the lowest concentration that prevents any fungal growth on the subculture.
-
-
Interpretation: The ratio of MBC/MIC or MFC/MIC can provide insight into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered bactericidal or fungicidal, while a higher ratio suggests bacteriostatic or fungistatic activity.
Caption: Workflow for MBC and MFC Determination.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanisms of (-)-O-Methyllinalool are yet to be elucidated, the known activities of linalool suggest potential pathways for investigation. Linalool is known to disrupt the cell membrane integrity of bacteria and fungi.[2] In fungi, it can interfere with ergosterol, a key component of the fungal cell membrane.[8] For bacteria, it can lead to the leakage of intracellular components.[3][4] Metabolomic studies on linalool's effect on MRSA have pointed towards interference with glutathione metabolism.[2] Researchers investigating (-)-O-Methyllinalool could explore similar mechanisms.
Caption: Potential Mechanisms of Antimicrobial and Antifungal Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linalool Affects the Antimicrobial Efficacy of Essential Oils [agris.fao.org]
- 6. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of (-)-O-Methyllinalool
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (-)-O-Methyllinalool.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of (-)-O-Methyllinalool | Incomplete reaction during O-methylation. | - Increase reaction time or temperature. - Use a stronger methylating agent (e.g., methyl triflate instead of methyl iodide). - Ensure the base used for deprotonation (e.g., NaH) is fresh and active. |
| Decomposition of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, anhydrous solvents to avoid side reactions. | |
| Loss of product during workup or purification. | - Optimize the extraction and purification methods. - Consider using a less volatile extraction solvent. - Employ flash chromatography with a carefully selected solvent system. | |
| Poor Stereoselectivity (Low Enantiomeric Excess) | Racemization of the starting material, (-)-Linalool. | - Avoid harsh acidic or basic conditions that could lead to racemization. - Use a non-racemizing O-methylation procedure. |
| Non-stereoselective methylation. | - Employ a chiral methylating agent or a chiral catalyst to direct the stereochemistry. | |
| Inaccurate measurement of optical rotation. | - Ensure the polarimeter is properly calibrated. - Use a high-purity sample for measurement. | |
| Formation of Side Products | Elimination reactions competing with substitution. | - Use a less sterically hindered base. - Lower the reaction temperature to favor the substitution pathway. |
| Over-methylation or reaction at other sites. | - Use a stoichiometric amount of the methylating agent. - Protect other reactive functional groups if necessary. | |
| Isomerization of the double bonds. | - Use mild reaction conditions. - Avoid prolonged exposure to heat or catalysts that can promote isomerization. | |
| Difficulty in Purifying the Product | Co-elution of the product with starting material or impurities during chromatography. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., silver nitrate-impregnated silica gel to separate isomers). |
| Product is an oil and difficult to handle. | - If possible, try to crystallize the product or a derivative to facilitate purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high stereoselectivity in the synthesis of (-)-O-Methyllinalool?
A1: The most critical factor is the stereochemical integrity of the starting material, (-)-linalool. The subsequent O-methylation step must be performed under conditions that do not cause racemization. The choice of a non-racemizing methylation protocol is paramount.
Q2: Which methylating agents are recommended for the O-methylation of (-)-Linalool?
A2: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). For substrates prone to racemization, milder and more efficient reagents like methyl triflate (MeOTf) can be used in the presence of a non-nucleophilic base like 2,6-di-tert-butylpyridine.
Q3: How can I monitor the progress of the O-methylation reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material (linalool) spot/peak and the appearance of the product (O-methyllinalool) spot/peak will indicate the reaction's progression.
Q4: What is a standard workup procedure for the O-methylation of linalool?
A4: A typical workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q5: How can the enantiomeric excess (ee) of the final product be determined?
A5: The enantiomeric excess of (-)-O-Methyllinalool can be determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Experimental Protocols
Protocol 1: Stereoselective O-Methylation of (-)-Linalool using Sodium Hydride and Methyl Iodide
This protocol describes a common method for the O-methylation of an alcohol.
Materials:
-
(-)-Linalool
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of (-)-linalool (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-O-Methyllinalool.
Visualizations
Technical Support Center: Optimization of GC-MS Parameters for O-Methyllinalool Isomer Resolution
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the resolution of O-Methyllinalool isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the primary challenge in separating O-Methyllinalool isomers?
O-Methyllinalool exists as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. These isomers, particularly enantiomers, have nearly identical physical and chemical properties, making their separation by standard chromatographic techniques challenging.[1][2] Effective separation requires the use of a chiral stationary phase in the gas chromatography (GC) column.[1][2][3]
2. What type of GC column is recommended for O-Methyllinalool isomer resolution?
A chiral capillary column is essential for the separation of O-Methyllinalool isomers. Columns with stationary phases containing derivatized cyclodextrins are commonly used for the enantiomeric separation of chiral compounds like linalool and its derivatives.[1][2][3][4][5][6] The choice of a specific cyclodextrin derivative (e.g., β-cyclodextrin) can significantly impact the resolution.[2]
3. What are the critical GC-MS parameters to optimize for isomer resolution?
The following parameters are crucial for achieving optimal separation of O-Methyllinalool isomers:
-
Oven Temperature Program: A slow temperature ramp is generally recommended to enhance resolution.[1]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency and, consequently, resolution.
-
Injection Port Temperature: This should be high enough to ensure complete vaporization of the sample without causing thermal degradation.
-
Split Ratio: A higher split ratio can lead to sharper peaks but may reduce sensitivity.
-
MS Detector Parameters: The scan range should be set to include the molecular ion and characteristic fragment ions of O-Methyllinalool.
4. How does the oven temperature program affect the separation of isomers?
A slower oven temperature ramp rate (e.g., 1-3°C/min) increases the interaction time of the analytes with the chiral stationary phase, which can significantly improve the resolution of enantiomers.[1] While a faster ramp will decrease the analysis time, it may lead to co-elution of the isomers.[7]
5. What is the expected elution order of O-Methyllinalool isomers?
The elution order of enantiomers depends on the specific chiral stationary phase used and the interactions between the isomers and the column. It is crucial to run authentic standards of the individual isomers, if available, to confirm their elution order on your specific column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of O-Methyllinalool isomers.
Problem 1: Poor or No Resolution of Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect GC Column | Ensure you are using a chiral capillary column, preferably one with a cyclodextrin-based stationary phase.[2] |
| Inappropriate Oven Temperature Program | Decrease the temperature ramp rate (e.g., to 1-2°C/min) to improve separation.[1] You can also try holding the temperature at an isothermal condition during the expected elution time of the isomers. |
| Carrier Gas Flow Rate Not Optimal | Optimize the carrier gas linear velocity. A van Deemter plot can be generated to find the optimal flow rate for your column. |
| Column Overload | Reduce the injection volume or increase the split ratio to avoid broad, poorly resolved peaks. |
| Column Degradation | Condition the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Active Sites in the Injection Port or Column | Deactivate the injector liner and the first few centimeters of the column. Using a liner with glass wool can sometimes help trap non-volatile residues. |
| Column Contamination | Bake out the column at the maximum recommended temperature for a short period. If contamination persists, trim the first 10-20 cm of the column from the injector end. |
| Sample Matrix Effects | Ensure the sample is clean. Use appropriate sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds. |
Problem 3: Poor Sensitivity or No Peaks Detected
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Concentrate the sample or inject a larger volume (if it does not compromise resolution). A lower split ratio can also be used. |
| Injector or Detector Malfunction | Check for leaks in the injection port. Verify that the mass spectrometer is properly tuned and that the detector is functioning correctly. |
| Improper MS Parameters | Ensure the mass spectrometer is scanning over the correct m/z range for O-Methyllinalool and its fragments. |
Experimental Protocols
General GC-MS Method for O-Methyllinalool Isomer Resolution
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and column.
1. Sample Preparation:
-
Dilute the sample containing O-Methyllinalool in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[8]
-
If the sample matrix is complex, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile components.
2. GC-MS Parameters:
| Parameter | Recommended Starting Value |
| GC Column | Chiral Capillary Column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Injection Volume | 1 µL |
| Injection Port Temp. | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sensitivity) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | 60°C (hold for 2 min), then ramp at 2°C/min to 220°C (hold for 5 min)[4] |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Mode | Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity |
3. Data Analysis:
-
Identify the peaks corresponding to the O-Methyllinalool isomers based on their mass spectra.
-
Calculate the resolution between the isomer peaks. A resolution of >1.5 is generally considered baseline separation.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of O-Methyllinalool isomers.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor isomer resolution.
References
- 1. scispec.co.th [scispec.co.th]
- 2. gcms.cz [gcms.cz]
- 3. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-O-Methyllinalool Extraction & Purification
Welcome to the technical support center for the extraction and purification of (-)-O-Methyllinalool. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting (-)-O-Methyllinalool from natural sources?
A1: While specific literature on (-)-O-Methyllinalool extraction is limited, methods can be extrapolated from protocols for the structurally similar compound, linalool, and other essential oils. Common techniques include:
-
Steam Distillation: A widely used method for extracting volatile compounds. It is effective but the high temperatures can potentially lead to thermal degradation.
-
Hydrodistillation: Similar to steam distillation, but the plant material is in direct contact with boiling water.
-
Solvent Extraction: Utilizes organic solvents like hexane or ethanol to dissolve the target compound from the plant matrix. This method is versatile but requires careful solvent removal and can co-extract undesirable compounds.
-
Supercritical Fluid Extraction (SFE) with CO₂: A modern technique that uses supercritical CO₂ as a solvent. It is highly selective, and the solvent is easily removed, yielding a clean extract.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are advanced techniques that can enhance extraction efficiency and reduce extraction time and solvent consumption.
Q2: What are the expected yields for (-)-O-Methyllinalool?
| Extraction Method | Typical Yield Range (%) | Purity in Crude Extract (%) |
| Steam Distillation | 0.5 - 2.0 | 60 - 85 |
| Solvent Extraction | 1.0 - 5.0 | 40 - 70 |
| Supercritical CO₂ Extraction | 1.5 - 4.0 | 70 - 95 |
| Ultrasound-Assisted Extraction | 1.2 - 3.5 | 50 - 80 |
Q3: What are the common impurities found in (-)-O-Methyllinalool extracts?
A3: Based on the chemistry of linalool and general extraction principles, common impurities may include:
-
Structural Isomers: (+)-O-Methyllinalool, and other positional isomers.
-
Related Terpenoids: Linalool (the precursor), geraniol, nerol, and their derivatives.
-
Oxidation and Degradation Products: Aldehydes, ketones, and epoxides formed during extraction or storage.
-
Non-volatile compounds: Waxes, pigments, and lipids, particularly in solvent extracts.
-
Residual Solvents: Traces of the extraction solvent.
Q4: How can I purify crude (-)-O-Methyllinalool extract?
A4: The primary method for purifying (-)-O-Methyllinalool is chromatography.
-
Flash Chromatography: An effective method for initial purification to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): Used for achieving high purity, especially for analytical and pharmaceutical applications. A reverse-phase C18 column is often suitable.
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale, high-purity isolations.
Troubleshooting Guides
Problem 1: Low Yield of (-)-O-Methyllinalool
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the plant material is properly ground to a fine powder to maximize surface area for solvent penetration. |
| Inappropriate Solvent Choice | The polarity of the solvent should be optimized. For O-Methyllinalool, a non-polar to moderately polar solvent is likely ideal. Experiment with different solvents (e.g., hexane, ethyl acetate, ethanol) and solvent mixtures. |
| Suboptimal Extraction Time/Temperature | Investigate the effect of varying extraction time and temperature. For thermal-sensitive compounds, lower temperatures for longer durations may be preferable. For methods like UAE and MAE, optimize the power and cycle times. |
| Thermal Degradation | High temperatures during distillation or solvent removal can degrade the target compound. Use vacuum distillation or a rotary evaporator at a lower temperature.[1][2] |
| Incomplete Extraction | Perform multiple extraction cycles to ensure all the target compound is recovered from the plant material. |
Problem 2: High Levels of Impurities in the Purified Product
| Potential Cause | Recommended Solution |
| Co-extraction of Similar Compounds | Modify the extraction solvent to be more selective for (-)-O-Methyllinalool. SFE with optimized pressure and temperature can offer high selectivity. |
| Poor Chromatographic Resolution | Optimize the chromatography conditions. For flash chromatography, experiment with different solvent gradients. For HPLC, adjust the mobile phase composition, flow rate, and consider using a different column. |
| Sample Overload on Column | Do not exceed the loading capacity of your chromatography column, as this will lead to poor separation. |
| Formation of Degradation Products | Handle extracts and purified fractions at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store in amber vials to protect from light. |
| Contamination from Equipment | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight and grind to a fine powder (e.g., <0.5 mm).
-
SFE System Setup:
-
Extractor Vessel Volume: 1 L
-
CO₂ Flow Rate: 20 g/min
-
Co-solvent (optional): Ethanol (5%)
-
-
Extraction Parameters:
-
Pressure: 15-25 MPa
-
Temperature: 40-60°C
-
Extraction Time: 2-4 hours
-
-
Fractionation: Collect the extract in a separator vessel at a lower pressure (e.g., 5 MPa) and temperature (e.g., 25°C).
-
Analysis: Analyze the extract for yield and purity using GC-MS or HPLC.
Protocol 2: Flash Chromatography for Purification
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure (-)-O-Methyllinalool and remove the solvent under reduced pressure. Analyze the purity of the final product by GC-MS and NMR.
Visualizations
Caption: General experimental workflow for (-)-O-Methyllinalool extraction and purification.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Trace Analysis of (-)-O-Methyllinalool in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of (-)-O-Methyllinalool in environmental samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the trace analysis of (-)-O-Methyllinalool?
A1: The most common and effective technique for trace analysis of volatile and semi-volatile compounds like (-)-O-Methyllinalool is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For environmental samples, this is often preceded by a sample preparation step to extract and concentrate the analyte, such as Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
Q2: I cannot find a specific analytical method for (-)-O-Methyllinalool. What should I do?
A2: While dedicated methods for (-)-O-Methyllinalool may be limited, methods for the structurally similar and widely studied compound, linalool, can be adapted. Linalool is also a volatile monoterpenoid, and its analytical behavior is expected to be very similar. You can start with a validated method for linalool and optimize it for (-)-O-Methyllinalool.[1][2][3]
Q3: What are the key physicochemical properties of (-)-O-Methyllinalool to consider for method development?
| Property | Value (for Linalool) | Implication for Analysis |
| Molecular Formula | C10H18O | Determines the molecular weight for MS detection. |
| Molar Mass | 154.25 g/mol | --- |
| Boiling Point | 198 °C | Suitable for GC analysis.[4] |
| Vapor Pressure | 0.17 mmHg at 25 °C | Indicates its volatility, making it suitable for headspace-based extraction techniques. |
| Water Solubility | 1.59 g/L at 25 °C | Low water solubility favors extraction into a nonpolar phase (e.g., SPME fiber coating).[4] |
| Log Kow (Octanol-Water Partition Coefficient) | ~2.9 | Indicates a preference for nonpolar environments, guiding the choice of extraction phase. |
Q4: How can I minimize matrix effects in my environmental samples?
A4: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in environmental analysis.[5][6] To minimize them, you can:
-
Use an appropriate sample preparation technique: Techniques like SPME and SBSE can selectively extract the analyte of interest, leaving many matrix components behind.[7][8]
-
Optimize chromatographic separation: Ensure baseline separation of (-)-O-Methyllinalool from co-eluting matrix components.
-
Use an internal standard: An isotopically labeled standard of (-)-O-Methyllinalool would be ideal. If unavailable, a structurally similar compound with similar physicochemical properties that is not present in the sample can be used.
-
Perform matrix-matched calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of (-)-O-Methyllinalool.
Sample Preparation (SPME/SBSE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low analyte recovery | - Inappropriate SPME fiber coating or SBSE phase.- Sub-optimal extraction time or temperature.- Incorrect sample pH.- High water solubility of the analyte. | - For a nonpolar compound like O-Methyllinalool, a nonpolar or bipolar fiber (e.g., PDMS, PDMS/DVB) is recommended.[9]- Optimize extraction time and temperature. Longer times and higher temperatures generally increase recovery for volatile compounds, but can also lead to loss of very volatile analytes.- Adjusting the pH of aqueous samples can influence the partitioning of the analyte.- Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of the analyte and improve its extraction ("salting-out" effect).[10] |
| Poor reproducibility | - Inconsistent sample volume or extraction conditions.- Fiber/stir bar degradation or contamination.- Incomplete desorption of the analyte. | - Ensure precise control of all extraction parameters (time, temperature, agitation speed).- Condition the fiber/stir bar before each use as recommended by the manufacturer. Store it properly to avoid contamination.- Optimize desorption time and temperature in the GC inlet to ensure complete transfer of the analyte. |
| Carryover (ghost peaks) | - Incomplete desorption from the previous run.- Contamination of the SPME fiber or syringe. | - Increase the desorption time and/or temperature. - Bake out the fiber in a clean, heated injection port after each analysis. - Run a blank after a high-concentration sample to check for carryover. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Active sites in the GC inlet liner or column.- Column contamination.- Incompatible solvent. | - Use a deactivated inlet liner. - Trim the first few centimeters of the GC column. - Condition the column according to the manufacturer's instructions. |
| Peak fronting | - Column overload.- Incompatible injection solvent. | - Dilute the sample or use a larger split ratio. - Ensure the injection solvent is compatible with the stationary phase. |
| Baseline instability or drift | - Column bleed.- Contaminated carrier gas or gas lines.- Detector instability. | - Condition the column. If bleed persists, the column may need to be replaced.- Use high-purity carrier gas and install traps to remove oxygen and moisture. - Allow the detector sufficient time to stabilize. |
| Poor resolution/peak overlap | - Inadequate chromatographic separation. | - Optimize the GC temperature program (e.g., use a slower ramp rate). - Use a longer GC column or a column with a different stationary phase that provides better selectivity for terpenes.[5] |
| No peak or very small peak | - Leak in the system.- Incorrect injection parameters.- MS detector issue. | - Check for leaks at the injector, column fittings, and MS interface.- Verify the injection volume and split ratio. - Ensure the MS is properly tuned and the detector is on. |
Experimental Protocols
The following are suggested starting protocols for the analysis of (-)-O-Methyllinalool in water samples. Optimization will be required for other matrices and for achieving desired performance characteristics.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the extraction of volatile and semi-volatile compounds from water samples.
1. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a clean, magnetic stir bar.
-
Add an appropriate amount of a surrogate or internal standard.
-
Add 2 g of sodium chloride (NaCl) to the sample to enhance the extraction of O-Methyllinalool.[10]
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at 60°C for 15 minutes with stirring.
-
Expose a conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C with continued agitation.[9]
3. GC-MS Analysis:
-
GC Inlet: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a nonpolar or mid-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Data Analysis:
-
Identify (-)-O-Methyllinalool based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion and an internal standard or an external calibration curve.
Quantitative Data Summary (Hypothetical based on Linalool analysis)
The following table presents hypothetical performance data that could be expected when developing a method for (-)-O-Methyllinalool, based on published data for linalool.
| Parameter | Water |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Linear Range | 0.1 - 50 µg/L |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the trace analysis of (-)-O-Methyllinalool.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common GC-MS analysis issues.
Method Validation Steps
Caption: Logical flow of steps for method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Linalool - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. waters.com [waters.com]
- 7. books.rsc.org [books.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Buy O-Methyllinalool, (-)- | 137958-48-6 [smolecule.com]
- 10. Linalool-3,7-oxide [webbook.nist.gov]
Technical Support Center: Enhancing the Resolution of O-Methyllinalool Enantiomers in Chiral Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of O-Methyllinalool enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating O-Methyllinalool enantiomers?
A1: Gas chromatography (GC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective separation of volatile compounds like O-Methyllinalool. Chiral capillary GC offers high resolution and sensitivity for this type of analysis. While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be used, GC is often the first choice due to the volatility of the analyte.
Q2: Which type of chiral stationary phase (CSP) is recommended for O-Methyllinalool?
A2: For the chiral separation of terpene derivatives such as O-Methyllinalool, cyclodextrin-based CSPs are highly recommended. Specifically, derivatized β- and γ-cyclodextrins have shown excellent enantioselectivity for similar compounds like linalool.[1] Commonly used derivatives include permethylated, acetylated, and propylated cyclodextrins.
Q3: What are the key parameters to optimize for better resolution in chiral GC?
A3: The key parameters to optimize for enhancing the resolution of O-Methyllinalool enantiomers in chiral GC are:
-
Temperature Program: A slow oven temperature ramp rate (e.g., 1-5 °C/min) is often crucial for achieving baseline separation of enantiomers.
-
Carrier Gas Flow Rate (Linear Velocity): Optimizing the flow rate of the carrier gas (e.g., Helium or Hydrogen) can significantly impact efficiency and resolution.
-
Column Selection: The choice of the specific cyclodextrin-based CSP and its film thickness is critical.
-
Injection Technique: A split or splitless injection method should be chosen and optimized to ensure sharp peaks without overloading the column.
Q4: Can mobile phase additives be used in chiral HPLC to improve the resolution of O-Methyllinalool?
A4: Yes, in HPLC, mobile phase additives can significantly influence enantioselectivity. For polysaccharide-based CSPs, which are common in chiral HPLC, small amounts of acidic or basic additives can improve peak shape and resolution. However, the selection of the additive is highly dependent on the nature of the analyte and the stationary phase. For a neutral compound like O-Methyllinalool, the primary focus would be on optimizing the organic modifier in the mobile phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral chromatography of O-Methyllinalool.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal temperature program (GC) or mobile phase composition (HPLC/SFC). 3. Column degradation or contamination. | 1. Screen different cyclodextrin-based CSPs (for GC) or polysaccharide-based CSPs (for HPLC/SFC). 2. Optimize the temperature ramp rate in GC. For HPLC/SFC, systematically vary the percentage of the organic modifier. 3. Condition the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column. |
| Peak Tailing | 1. Active sites on the column or in the inlet. 2. Column overload. 3. Inappropriate mobile phase pH (HPLC). | 1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Reduce the sample concentration or injection volume. 3. For HPLC, consider adding a small amount of a modifier to the mobile phase to improve peak shape, although this is less critical for neutral analytes. |
| Poor Reproducibility of Retention Times | 1. Fluctuations in oven temperature (GC) or mobile phase composition/flow rate (HPLC/SFC). 2. Leaks in the system. 3. Column aging. | 1. Ensure the instrument is properly calibrated and maintained. 2. Perform a leak check of the entire system. 3. Monitor column performance over time and replace it when significant degradation is observed. |
| Ghost Peaks | 1. Contamination in the carrier gas, mobile phase, or sample solvent. 2. Carryover from previous injections. | 1. Use high-purity gases and solvents. 2. Implement a thorough wash step between injections. |
Experimental Protocols
Recommended Starting Protocol for Chiral GC-FID Analysis
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Chiral Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or similar γ-cyclodextrin based CSP |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 60 °C (hold for 2 min) Ramp: 2 °C/min to 180 °C (hold for 5 min) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dilute O-Methyllinalool standard in high-purity hexane to a concentration of 100 µg/mL. |
Visualizations
Experimental Workflow for Chiral GC Method Development
Caption: Workflow for developing a chiral GC method for O-Methyllinalool.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting guide for poor resolution in chiral chromatography.
References
Strategies to prevent racemization of (-)-O-Methyllinalool during chemical modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (-)-O-Methyllinalool during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (-)-O-Methyllinalool?
A1: Racemization is the process by which a chiral molecule, such as (-)-O-Methyllinalool, is converted into an equal mixture of both of its enantiomers (a racemic mixture). This is a significant concern because the biological and pharmacological properties of each enantiomer can differ substantially. For drug development and other applications, maintaining the enantiomeric purity of (-)-O-Methyllinalool is often critical for ensuring the desired therapeutic effect and avoiding potential side effects associated with the other enantiomer.
Q2: Under what general conditions is (-)-O-Methyllinalool at risk of racemization?
A2: (-)-O-Methyllinalool, a chiral tertiary allylic ether, is susceptible to racemization under both acidic and basic conditions.
-
Acidic Conditions: Strong acids can protonate the ether oxygen, leading to the formation of a resonance-stabilized planar carbocation intermediate. Subsequent attack by a nucleophile (e.g., water or an alcohol) can occur from either face of the carbocation, resulting in a racemic mixture.[1]
-
Basic Conditions: Strong bases can deprotonate the carbon atom adjacent to the double bond, forming a resonance-stabilized allylic anion. The stereochemical outcome upon reprotonation depends on factors like the solvent and counter-ion. While stereospecific isomerization is possible through the formation of tight ion pairs, conditions that favor solvent-separated ion pairs can lead to racemization.[2]
Q3: How can I determine if my sample of (-)-O-Methyllinalool has racemized?
A3: The most reliable methods for determining the enantiomeric excess (ee) of your sample are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3][4][5][6] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification and the calculation of the ee.[3] Polarimetry can also be used to measure the optical rotation of the sample, but this method is generally less accurate and requires a pure standard for comparison.
Troubleshooting Guides
Issue 1: Racemization observed after epoxidation of the double bond.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of strongly acidic epoxidation reagents (e.g., peroxy acids like m-CPBA in the presence of a strong acid catalyst). | 1. Switch to a neutral or mildly basic epoxidation method. Consider using dimethyldioxirane (DMDO) or a Jacobsen-Katsuki epoxidation, which are known to proceed under neutral or mildly basic conditions. 2. Buffer the reaction mixture. If using a peroxy acid, the addition of a mild base like sodium bicarbonate or disodium hydrogen phosphate can help to neutralize any acidic byproducts. | Strong acids can catalyze the formation of a carbocation intermediate at the tertiary ether center, leading to racemization.[1] By avoiding acidic conditions, this pathway can be suppressed. |
| Prolonged reaction times or elevated temperatures. | 1. Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. 2. Perform the reaction at the lowest effective temperature. | Even mild residual acidity or basicity in the reaction mixture can cause racemization over extended periods or at higher temperatures. |
| Acidic work-up conditions. | 1. Use a neutral or mildly basic aqueous work-up. Quench the reaction with a solution of sodium thiosulfate followed by a saturated solution of sodium bicarbonate. 2. Minimize contact time with aqueous layers. | The product epoxide may be sensitive to acid, and any unreacted starting material will be susceptible to racemization during an acidic work-up. |
Issue 2: Racemization detected after dihydroxylation of the double bond.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of potassium permanganate (KMnO₄) under acidic or strongly basic conditions. | 1. Employ osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) under neutral or mildly basic conditions. The Upjohn dihydroxylation is a reliable method. 2. Consider the Sharpless asymmetric dihydroxylation. This method uses a chiral ligand to control the stereochemistry of the dihydroxylation and is performed under controlled, mildly basic conditions. | While effective for dihydroxylation, KMnO₄ can lead to side reactions and the conditions are often harsh, potentially causing racemization of the starting material or product. OsO₄-based methods are generally milder. |
| Acidic or strongly basic work-up. | 1. Quench the reaction with a reducing agent like sodium sulfite or sodium bisulfite in a buffered solution. 2. Extract the product into an organic solvent and wash with a neutral brine solution. | Similar to epoxidation, harsh work-up conditions can lead to racemization. |
| Over-oxidation or side reactions leading to acidic or basic byproducts. | 1. Ensure slow addition of the oxidizing agent at low temperature. 2. Use a stoichiometric amount of the oxidant. | Controlling the reaction stoichiometry and temperature can minimize the formation of byproducts that might alter the pH of the reaction mixture. |
Issue 3: Racemization after hydroboration-oxidation.
| Potential Cause | Troubleshooting Step | Rationale |
| Strongly basic conditions during the oxidation step. | 1. Use a buffered hydrogen peroxide solution for the oxidation step. A phosphate buffer can help maintain a near-neutral pH. 2. Keep the reaction temperature low during the addition of the base and hydrogen peroxide. | The oxidation step of a hydroboration-oxidation sequence involves the use of a basic solution of hydrogen peroxide. If the basicity is too high, it could induce racemization of the starting material or the product alcohol. |
| Presence of residual acidic or basic impurities in the borane reagent. | 1. Use freshly prepared or purified borane reagents. Borane-THF or borane-dimethyl sulfide complexes are generally of high purity. | Impurities in reagents can introduce unintended acidic or basic catalysts into the reaction. |
Experimental Protocols
Protocol 1: Epoxidation of (-)-O-Methyllinalool with m-CPBA under Buffered Conditions
-
Dissolve (-)-O-Methyllinalool (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add finely powdered sodium bicarbonate (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in DCM to the stirred suspension over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product and any recovered starting material by chiral HPLC or GC.
Protocol 2: Dihydroxylation of (-)-O-Methyllinalool using Upjohn Conditions
-
In a round-bottom flask, dissolve (-)-O-Methyllinalool (1 equivalent) and N-methylmorpholine N-oxide (NMO, 1.5 equivalents) in a mixture of acetone and water (10:1).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of osmium tetroxide (OsO₄, 0.02 equivalents) as a 2.5% solution in tert-butanol.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the diol by flash chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC after derivatization if necessary.
Data Summary
The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess (ee) of (-)-O-Methyllinalool during a hypothetical chemical modification. Specific values will depend on the exact reaction and conditions used.
| Reaction | Reagent/Condition | Temperature (°C) | Time (h) | Starting Material ee (%) | Product ee (%) |
| Epoxidation | m-CPBA, unbuffered | 25 | 12 | 99 | 75 |
| Epoxidation | m-CPBA, NaHCO₃ buffer | 0 | 4 | 99 | >98 |
| Dihydroxylation | KMnO₄, NaOH (aq) | 0-25 | 2 | 99 | 85 |
| Dihydroxylation | OsO₄ (cat.), NMO | 0-25 | 16 | 99 | >98 |
| Hydrolysis | 1M HCl | 50 | 6 | 99 | <5 (product is linalool) |
| Isomerization | t-BuOK in t-BuOH | 80 | 24 | 99 | 90 |
Visualizations
Caption: Mechanisms of acid- and base-catalyzed racemization of (-)-O-Methyllinalool.
Caption: Troubleshooting workflow for addressing racemization.
Caption: General experimental workflow to prevent racemization.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 4. Osmium tetroxide [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buy O-Methyllinalool, (-)- | 137958-48-6 [smolecule.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of (-)-O-Methyllinalool
Welcome to the technical support center for the derivatization of (-)-O-Methyllinalool. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is derivatization of (-)-O-Methyllinalool always necessary for gas chromatography (GC) analysis?
A1: Not necessarily. (-)-O-Methyllinalool is a methylated ether of linalool, which increases its volatility compared to the parent alcohol, linalool. In many cases, it can be analyzed directly by GC-MS without derivatization. However, derivatization may be considered to improve peak shape, reduce tailing, and enhance thermal stability, particularly when using columns with active sites.
Q2: What is the most common derivatization technique for compounds like (-)-O-Methyllinalool?
A2: Silylation is the most common and effective derivatization technique for hydroxyl-containing compounds like the parent molecule, linalool. While (-)-O-Methyllinalool lacks a free hydroxyl group, if derivatization were to be performed on a related impurity or a precursor, silylation would be the method of choice. This process involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Q3: What are the key parameters to optimize in a silylation reaction for a sterically hindered tertiary alcohol like linalool (the precursor to (-)-O-Methyllinalool)?
A3: The key parameters to optimize for the silylation of sterically hindered tertiary alcohols are:
-
Reagent Selection: Use a strong silylating agent. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is often effective.
-
Reaction Temperature: Higher temperatures are generally required to overcome the steric hindrance. Optimization in the range of 60-100°C is common.
-
Reaction Time: Due to steric hindrance, longer reaction times may be necessary. Monitoring the reaction progress over time (e.g., 1-4 hours) is recommended.
-
Solvent: Anhydrous pyridine or another aprotic solvent is typically used to dissolve the sample and neutralize the HCl byproduct.
-
Moisture Control: Silylation reagents are highly sensitive to moisture. All glassware and solvents must be anhydrous to prevent reagent decomposition and ensure complete derivatization.
Q4: How can I confirm that the derivatization reaction is complete?
A4: The completion of the derivatization reaction can be monitored by GC-MS. Inject a small aliquot of the reaction mixture at different time points. The reaction is considered complete when the peak corresponding to the underivatized analyte is no longer detectable, and a single peak for the silylated derivative is observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization (Presence of starting material peak in GC-MS) | 1. Insufficient reagent concentration.2. Reaction time is too short.3. Reaction temperature is too low.4. Presence of moisture.5. Steric hindrance of the target molecule. | 1. Increase the molar excess of the silylating reagent.2. Extend the reaction time and monitor progress with GC-MS.3. Increase the reaction temperature in increments of 10°C.4. Ensure all glassware is oven-dried and use anhydrous solvents.5. Use a more powerful silylating reagent (e.g., BSTFA + 1% TMCS) and a catalyst (e.g., pyridine). |
| Multiple Peaks for the Derivatized Product | 1. Side reactions due to impurities in the sample or reagents.2. Thermal degradation of the derivative in the GC inlet.3. Isomerization of the analyte. | 1. Purify the starting material before derivatization.2. Lower the GC inlet temperature.3. This is less likely for (-)-O-Methyllinalool itself but could be a factor for related compounds. Ensure mild reaction conditions. |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization.2. Adsorption of the analyte on active sites in the GC column or liner. | 1. Re-optimize the derivatization conditions (see "Incomplete Derivatization").2. Use a deactivated GC liner and a high-quality, low-bleed GC column. |
| No Derivatization Occurs | 1. Inactive silylating reagent.2. Incorrect reaction conditions. | 1. Use a fresh bottle of the silylating reagent. Store reagents under inert gas and away from moisture.2. Verify the reaction temperature, time, and solvent. |
Experimental Protocols
Protocol 1: Silylation of Linalool (as a proxy for a hydroxyl-containing precursor/impurity)
This protocol is for the derivatization of linalool, the parent alcohol of (-)-O-Methyllinalool, and serves as a starting point for optimizing the derivatization of any related hydroxylated impurities.
Materials:
-
Linalool standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
GC vials with inserts
-
Heating block or water bath
-
Microsyringes
Procedure:
-
Prepare a 1 mg/mL solution of linalool in anhydrous hexane.
-
In a clean, dry GC vial insert, add 100 µL of the linalool solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 2 hours in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Optimization of Silylation Reaction Conditions for a Tertiary Alcohol (e.g., Linalool)
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Silylating Reagent | BSTFA | HMDS | BSTFA + 1% TMCS |
| Catalyst | None | None | Pyridine |
| Temperature (°C) | 60 | 80 | 70 |
| Time (hours) | 1 | 2 | 2 |
| Solvent | Acetonitrile | Dichloromethane | Pyridine |
| Conversion (%) | 75 | 85 | >99 |
Visualizations
Experimental Workflow for Silylation
Caption: General workflow for the silylation of a hydroxyl-containing compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting incomplete derivatization reactions.
Validation & Comparative
A Comparative Analysis of (-)-O-Methyllinalool and (+)-O-Methyllinalool Bioactivity: An Insight into Enantioselective Effects
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the bioactivity of the enantiomers of O-Methyllinalool, focusing on available experimental data for its parent compound, linalool, to infer potential differences. While direct comparative studies on (-)-O-Methyllinalool and (+)-O-Methyllinalool are limited in publicly accessible literature, this analysis extrapolates from the known enantioselective bioactivities of linalool, particularly its anti-inflammatory and antimicrobial effects.
Comparative Bioactivity Data
Anti-inflammatory Activity
A study comparing the anti-inflammatory effects of (-)-linalool (the naturally occurring enantiomer) and (±)-linalool (the racemic mixture) in a carrageenan-induced paw edema model in rats demonstrated a notable difference in their activity profiles.
Table 1: Comparison of Anti-inflammatory Effects of (-)-Linalool and (±)-Linalool [1][2]
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) | Observations |
| (-)-Linalool | 25 | 1 hour | Not significant | Elicited a delayed and more prolonged effect.[1][2] |
| 3 hours | Significant reduction | |||
| 5 hours | Significant reduction | |||
| (±)-Linalool | 25 | 1 hour | Significant reduction | Induced a significant reduction of edema only one hour after administration.[1][2] |
| 3 hours | Not significant | |||
| 5 hours | Not significant | |||
| (-)-Linalool | 50 and 75 | 1 hour | 58% and 60% respectively | At higher doses, both forms showed comparable maximum inhibitory effects. |
| (±)-Linalool | 50 and 75 | 1 hour | - | |
| 3 hours | 51% and 38% respectively | |||
| 5 hours | 45% and 34% respectively |
These findings suggest that the stereochemistry of linalool significantly influences the kinetics of its anti-inflammatory action. The (-)-enantiomer appears to have a more sustained effect at lower doses. This enantioselectivity may be attributed to differential interactions with chiral biological targets such as receptors or enzymes involved in the inflammatory cascade.
Antimicrobial Activity
Linalool is known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][5][6] While many studies do not differentiate between the enantiomers, some research indicates that the antimicrobial efficacy can also be enantioselective. For instance, linalool has been shown to be effective against foodborne pathogens and spoilage bacteria.[7][8] The mechanism of action is often attributed to the disruption of cell membrane integrity and function.[7][8]
Due to the lack of specific comparative data for the O-methylated enantiomers, a general overview of linalool's minimum inhibitory concentrations (MICs) against common pathogens is presented below. It is plausible that (-)-O-Methyllinalool and (+)-O-Methyllinalool would also exhibit antimicrobial properties, potentially with enantioselective differences in potency.
Table 2: General Antimicrobial Activity of Linalool (Enantiomeric composition often not specified)
| Microorganism | MIC Range (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.65 - 211.24 | [9] |
| Pseudomonas fluorescens | 1.25 µL/mL (MIC) | [8] |
| Shewanella putrefaciens | 1.5 µL/mL (MIC) | [7] |
| Saprolegnia parasitica (spores) | 0.216 mg/mL (MIC & MFC) | [6] |
| Saprolegnia parasitica (mycelium) | 0.432 mg/mL (MIC) | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are housed in standard conditions and fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: Test compounds (e.g., (-)-linalool, (±)-linalool) or a vehicle control are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[10]
-
Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.[13]
-
Serial Dilutions: Two-fold serial dilutions of the test compounds (e.g., (-)-O-Methyllinalool, (+)-O-Methyllinalool) are prepared in a 96-well microtiter plate containing the appropriate broth medium.[13]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth without microorganism) are included.[13]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Action: Inhibition of the NF-κB Pathway
Linalool's anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[15][16][17]
Caption: Proposed mechanism of linalool's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Antimicrobial Action: Interference with Glutathione Metabolism
Recent studies suggest that the antimicrobial activity of linalool may involve the disruption of bacterial glutathione metabolism.[9] Glutathione is a crucial antioxidant in bacteria, protecting them from oxidative stress and maintaining cellular homeostasis.[18][19][20] By interfering with this pathway, linalool can induce metabolic dysfunction and cell death.
Caption: Proposed antimicrobial mechanism of linalool involving interference with bacterial glutathione metabolism.
Conclusion and Future Directions
The available evidence strongly indicates that the bioactivity of linalool is enantioselective, with (-)-linalool exhibiting a more prolonged anti-inflammatory effect at certain doses compared to the racemic mixture. While direct comparative data for (-)-O-Methyllinalool and (+)-O-Methyllinalool are currently lacking, it is reasonable to hypothesize that these derivatives will also display enantioselective bioactivity.
For researchers and drug development professionals, these findings underscore the critical importance of evaluating the individual enantiomers of chiral molecules. The development of O-methyllinalool-based therapeutics should involve separate investigations of each enantiomer to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer). Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the anti-inflammatory, antimicrobial, and other bioactive properties of (-)-O-Methyllinalool and (+)-O-Methyllinalool are essential.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which each enantiomer exerts its effects.
-
Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of the individual enantiomers.
A thorough understanding of the enantioselective properties of O-Methyllinalool will be crucial for the development of safe and effective therapeutic agents.
References
- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linalool’s Multifaceted Antimicrobial Potential: Unveiling its Antimicrobial Efficacy and Immunomodulatory Role Against Saprolegnia parasitica [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 14. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. The many faces of glutathione in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation of analytical methods for (-)-O-Methyllinalool quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of linalool, a naturally occurring terpene alcohol found in many essential oils. While the focus of this document is on linalool due to the availability of published validation data, the principles and methodologies described can be adapted for the quantification of structurally similar compounds such as (-)-O-Methyllinalool, with the caveat that method validation would be required.
This guide presents a comparative summary of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. The selection of an appropriate analytical method is critical for ensuring the identity, purity, potency, and performance of pharmaceutical products and natural health products.
Quantitative Data Summary
The following tables summarize the performance characteristics of different validated analytical methods for the quantification of linalool. These parameters are essential for assessing the reliability and suitability of a method for a specific analytical purpose.
Table 1: Comparison of HPLC and HPTLC Method Performance for Linalool Quantification
| Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 5 - 200 µg/mL[1][2] | 100 - 700 ng/spot[3] |
| Correlation Coefficient (r²) | 0.9975[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | 2 µg/mL[1] | Determined based on 3.3 σ/s[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD | Determined based on 10 σ/s[3][4] |
| Precision (RSD%) | 1.85% (n=9)[1][2] | Not explicitly stated |
| Recovery (%) | 92 - 112%[1][2] | Not explicitly stated |
| Specificity | Demonstrated by separation from other components[1][2] | Confirmed by comparing Rf and spectra with standards[3][4] |
Experimental Protocols
Detailed methodologies for the HPLC and HPTLC methods are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method for Linalool Quantification [1][2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector is required.
-
Chromatographic Conditions:
-
Column: Waters RP C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Extract the plant sample with a suitable solvent (e.g., ethanol) with the aid of ultrasound for 20 minutes.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of linalool standard in methanol.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions and constructing a calibration curve.
-
Precision: Determined by repeatedly injecting a sample and calculating the relative standard deviation (RSD).
-
Recovery: Evaluated by spiking a sample with a known amount of standard and calculating the percentage recovered.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method for Linalool Quantification [3][4]
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometer.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Glacial Acetic Acid (8:2:0.3, v/v/v).
-
Detection: Densitometric scanning after derivatization.
-
-
Sample and Standard Preparation:
-
Dissolve samples and linalool standard in a suitable solvent.
-
Apply known volumes of the sample and standard solutions as bands onto the HPTLC plate.
-
-
Development and Derivatization:
-
Develop the plate in a saturated developing chamber with the mobile phase.
-
After development, dry the plate and derivatize with an appropriate reagent to visualize the spots.
-
-
Quantification:
-
Scan the plate densitometrically at a specific wavelength.
-
Quantify the amount of linalool in the sample by comparing the peak area of the sample with that of the standard.
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing linearity, specificity, sensitivity (LOD and LOQ), accuracy, and precision.
-
Methodology Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial process for ensuring reliable and accurate quantification.
Caption: Workflow for Analytical Method Validation.
References
- 1. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Cross-validation of different extraction techniques for (-)-O-Methyllinalool
A Cross-Validation of Methodologies for Researchers and Drug Development Professionals
In the pursuit of isolating bioactive compounds for pharmaceutical and research applications, the choice of extraction methodology is a critical determinant of yield, purity, and ultimately, the efficacy of the final product. This guide provides a comparative analysis of three prevalent extraction techniques—Hydrodistillation, Soxhlet Extraction, and Supercritical Fluid Extraction (SFE)—for the isolation of (-)-O-Methyllinalool. As direct comparative data for (-)-O-Methyllinalool is limited, this guide utilizes data from its close structural analog, linalool, to provide a foundational understanding of the relative efficiencies of these methods. It is presumed that the extraction behaviors will be comparable, offering a valuable starting point for methodological optimization.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data on the yield of essential oil and the concentration of linalool achieved through each extraction technique, based on studies conducted on linalool-rich plant sources such as lavender (Lavandula angustifolia).
| Extraction Technique | Total Essential Oil Yield (%) | Linalool Content in Oil (%) | Key Advantages | Key Disadvantages |
| Hydrodistillation | 0.9 - 1.6[1] | 13.0 - 39.74[1][2] | Simple, cost-effective, well-established. | Thermal degradation of sensitive compounds, lower yield for some compounds. |
| Soxhlet Extraction | ~5.5 (total extract)[3] | Not consistently reported | High extraction efficiency for a broad range of compounds. | Time-consuming, large solvent consumption, potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | ~6 times higher than HD[4] | ~8.4[2] | High selectivity, no solvent residue, mild operating temperatures. | High initial equipment cost, more complex operation. |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are based on established methods for the extraction of linalool and can be adapted for (-)-O-Methyllinalool.
Hydrodistillation Protocol
-
Plant Material Preparation: The plant material (e.g., flowers, leaves) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.
-
Extraction Process: A known quantity of the plant material is placed in the flask with a sufficient volume of distilled water (e.g., a 1:10 solid-to-liquid ratio). The mixture is heated to boiling.
-
Distillation and Collection: The steam, carrying the volatile essential oils, passes through the condenser. The condensed liquid, a mixture of water and essential oil, is collected in the burette.
-
Separation: Due to their immiscibility and density difference, the essential oil separates from the water and can be collected. The process is typically run for 2 to 4 hours.[5]
-
Analysis: The collected essential oil is then analyzed, for example by Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of (-)-O-Methyllinalool.
Soxhlet Extraction Protocol
-
Plant Material Preparation: The plant material is dried and finely ground.
-
Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble, the main Soxhlet chamber, and a condenser.
-
Loading: A known amount of the ground plant material is placed in a cellulose thimble, which is then inserted into the Soxhlet chamber.
-
Solvent Addition: The round-bottom flask is filled with a suitable solvent, such as ethanol or n-hexane.[6]
-
Extraction Cycle: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. The solvent fills the thimble and, upon reaching a certain level, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated continuously for several hours (e.g., 6-8 hours).
-
Solvent Removal and Analysis: After the extraction is complete, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude extract. The extract is then analyzed by a suitable chromatographic method to quantify (-)-O-Methyllinalool.
Supercritical Fluid Extraction (SFE) Protocol
-
Plant Material Preparation: The plant material is dried and ground to a consistent particle size.
-
Apparatus Setup: A supercritical fluid extractor is used, which consists of a CO₂ tank, a pump to pressurize the CO₂, a temperature-controlled extraction vessel, and a separator.
-
Loading: A known quantity of the ground plant material is packed into the extraction vessel.
-
Extraction Process: Supercritical CO₂ (e.g., at a temperature of 40-60°C and a pressure of 100-200 bar) is passed through the extraction vessel.[5] The supercritical fluid acts as a solvent, dissolving the (-)-O-Methyllinalool from the plant matrix.
-
Separation and Collection: The CO₂ containing the dissolved compound is then passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compound to precipitate and be collected.
-
Analysis: The collected extract is analyzed to determine the purity and yield of (-)-O-Methyllinalool.
Visualizing the Workflow
To better illustrate the logical flow of comparing these extraction techniques, the following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the comparison of extraction techniques.
Conclusion
The selection of an appropriate extraction technique for (-)-O-Methyllinalool is a trade-off between various factors including yield, purity, cost, and environmental impact. Hydrodistillation offers a simple and low-cost entry point, while Soxhlet extraction provides high efficiency for a broader range of compounds at the expense of time and solvent usage. Supercritical Fluid Extraction emerges as a green and highly selective alternative, particularly suitable for obtaining high-purity compounds, albeit with a higher initial investment. The data and protocols presented in this guide, while based on the analogous compound linalool, provide a robust framework for researchers and drug development professionals to initiate the process of selecting and optimizing the extraction of (-)-O-Methyllinalool for their specific applications. Further empirical studies on (-)-O-Methyllinalool are warranted to refine these methodologies and confirm the observed trends.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of different extraction methods on the yield and linalool content of the extracts of Eugenia uniflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmp.ir [jmp.ir]
- 5. Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Comparative Analysis of the Antimicrobial Spectrum of (-)-O-Methyllinalool and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds such as monoterpenes have garnered significant attention. Among these, linalool and its derivatives are of particular interest due to their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the antimicrobial spectrum of (-)-O-Methyllinalool and other selected monoterpenes, supported by available experimental data.
While direct and extensive research on the antimicrobial properties of the specific derivative, (-)-O-Methyllinalool, is limited in publicly available scientific literature, this guide will focus on the well-documented antimicrobial activities of its parent compound, linalool, and other relevant monoterpenes. This comparative approach allows for an informed perspective on the potential antimicrobial efficacy of linalool derivatives.
Monoterpenes, including linalool, are known to exhibit activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[3][4]
Quantitative Antimicrobial Spectrum: A Comparative Overview
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for linalool and other representative monoterpenes against various pathogenic microorganisms, as reported in several studies. It is important to note that MIC values can vary depending on the specific microbial strain and the experimental conditions used.
| Monoterpene | Microorganism | Gram Stain | MIC (µg/mL) |
| Linalool | Staphylococcus aureus | Gram-positive | 4.5 - 5 |
| Bacillus subtilis | Gram-positive | 4 | |
| Staphylococcus epidermidis | Gram-positive | 4 | |
| Escherichia coli | Gram-negative | 212 | |
| Pseudomonas aeruginosa | Gram-negative | >2000 | |
| Shewanella putrefaciens | Gram-negative | 1.5 | |
| Candida albicans | Fungus | 256 - 512 | |
| Aspergillus brasiliensis | Fungus | 256 - 512 | |
| Geraniol | Candida spp. | Fungus | 1.25-5 mM/mL |
| Citronellal | Candida spp. | Fungus | 100-200 mM/mL |
| Thymol | Pseudomonas aeruginosa | Gram-negative | 800 |
| Proteus mirabilis | Gram-negative | 200 - 292 | |
| Staphylococcus aureus | Gram-positive | 72 | |
| Candida auris | Fungus | 312 | |
| Carvacrol | Klebsiella pneumoniae (Carbapenem and Polymyxin-Resistant) | Gram-negative | 130 - 260 |
| Staphylococcus aureus | Gram-positive | 256 | |
| Candida auris | Fungus | 125 | |
| 1,8-Cineole | Staphylococcus aureus | Gram-positive | 28,800 - 57,600 |
| Linalyl Acetate | Staphylococcus aureus | Gram-positive | 28,200 - 112,600 |
| Limonene | Bacillus subtilis | Gram-positive | 0.048 |
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds.
Broth Microdilution Method for MIC Determination
This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. A standardized suspension of the test microorganism is then added to each well. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent at which no turbidity is observed.
Detailed Protocol:
-
Preparation of Microbial Inoculum:
-
The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The inoculum is then diluted to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the monoterpene is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.
-
Mechanism of Antimicrobial Action
The primary mechanism by which monoterpenes, including linalool, exert their antimicrobial effects is through the disruption of the microbial cell membrane.[3][4] This interaction leads to a cascade of events that ultimately result in cell death.
Caption: General mechanism of antimicrobial action of monoterpenes on a bacterial cell.
The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.[5] The loss of these vital molecules, coupled with the inhibition of membrane-associated cellular processes like respiration and enzyme activity, ultimately leads to microbial cell death.
References
Comparative study of the sensory profiles of (-)-O-Methyllinalool and linalool.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory profiling of (-)-O-Methyllinalool and its structural analog, linalool. The information presented herein is curated from publicly available scientific literature to assist researchers and professionals in the fields of sensory science, pharmacology, and drug development in understanding the nuanced olfactory characteristics of these two compounds. This document summarizes their sensory descriptors, presents available quantitative data, outlines common experimental methodologies for sensory evaluation, and illustrates the principal signaling pathway involved in their perception.
Sensory Profile Comparison
The sensory profiles of (-)-O-Methyllinalool and the enantiomers of linalool reveal distinct olfactory characteristics. While both compounds share a generally pleasant and floral aroma, the methylation at the hydroxyl group in (-)-O-Methyllinalool appears to introduce subtle yet significant changes to its scent profile, steering it towards a more pronounced citrus character.
Linalool, a naturally occurring terpene alcohol, exists as two enantiomers, each with a unique scent. (S)-(+)-linalool is characterized by a sweet, floral, and almost fruity aroma, often described as petitgrain-like.[1] In contrast, (R)-(-)-linalool presents a distinctly different profile that is more woody and herbaceous, with a characteristic lavender note.[1] The difference in their odor thresholds is also noteworthy, with the human nose being significantly more sensitive to the woody-lavender scent of (R)-(-)-linalool.
(-)-O-Methyllinalool, a derivative of linalool, is described as possessing a pleasant floral and citrus scent.[2] Further descriptions characterize its aroma as being similar to linalool but with added notes of lemon and bergamot, suggesting a brighter and potentially more refreshing olfactory experience.[3]
The following table summarizes the available sensory data for a direct comparison:
| Feature | (-)-O-Methyllinalool | (S)-(+)-Linalool | (R)-(-)-Linalool |
| General Description | A pleasant, floral, and citrus aroma.[2] | Sweet, floral, and petitgrain-like.[1] | Woody, lavender-like.[1] |
| Specific Notes | Lemon and bergamot nuances.[3] | - | - |
| Odor Threshold (in air) | Data not available | 7.4 ppb[1] | 0.8 ppb[1] |
Experimental Protocols for Sensory Analysis
The sensory evaluation of volatile compounds like (-)-O-Methyllinalool and linalool typically involves a combination of analytical techniques and human sensory panels. These methodologies are crucial for identifying and quantifying the specific attributes of an odorant.
Gas Chromatography-Olfactometry (GC-O)
A powerful technique used to separate volatile compounds in a sample and identify which of them are odor-active.
-
Principle: As the separated compounds exit the gas chromatograph, the effluent is split into two paths. One path leads to a chemical detector (like a mass spectrometer) for identification, and the other leads to a sniffing port where a trained sensory panelist can smell the individual compounds and describe their odor.
-
Sample Preparation: The odorants are typically diluted in a suitable solvent, such as diethyl phthalate, to a specific concentration (e.g., 20 mg/mL) before injection into the GC system.
-
Data Collection: Panelists record the time at which an odor is detected and provide a detailed description of the scent. The intensity of the odor can also be rated on a predefined scale. This allows for the creation of an "aromagram" which links specific chemical compounds to their perceived smells.
Sensory Panel Evaluation
Human sensory panels are indispensable for characterizing the overall aroma profile of a substance.
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and are trained to recognize and rate a wide range of standard odorants. This ensures consistency and reliability in the sensory data.
-
Sample Presentation: Samples are presented to the panelists in a controlled environment to minimize distractions. This can be done using inhalers or by placing the diluted compound on a smelling strip.
-
Evaluation: Panelists rate the intensity of various sensory descriptors (e.g., floral, citrus, woody, sweet) on a labeled magnitude scale. The data from all panelists are then averaged to create a sensory profile for the compound.
Below is a generalized workflow for the sensory analysis of volatile compounds.
Olfactory Signaling Pathway
The perception of odorants such as (-)-O-Methyllinalool and linalool is initiated by a complex signal transduction cascade within the olfactory sensory neurons located in the nasal epithelium. This process converts the chemical signal of the odorant molecule into an electrical signal that is sent to the brain. The primary mechanism for this is the G-protein coupled receptor (GPCR) pathway.
When an odorant molecule binds to its specific GPCR on the cilia of an olfactory sensory neuron, it triggers a conformational change in the receptor. This activates an associated G-protein (G-olf). The activated G-protein then stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell. This influx of positive ions depolarizes the neuron, generating a receptor potential. If this potential is strong enough, it will trigger an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
The diagram below illustrates this canonical olfactory signaling pathway.
References
Comparative Anti-inflammatory Effects of (-)-O-Methyllinalool and Alternative Compounds in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of (-)-O-Methyllinalool and two other natural compounds, Thymol and 4-O-methylhonokiol, in established cellular models of inflammation. The data presented is intended to inform research and development decisions in the pursuit of novel anti-inflammatory therapeutics.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases. Natural compounds represent a promising reservoir for the discovery of novel anti-inflammatory agents. This guide evaluates the in vitro anti-inflammatory efficacy of (-)-O-Methyllinalool, a derivative of the monoterpene linalool, in comparison to Thymol and 4-O-methylhonokiol. All three compounds demonstrate the ability to modulate key inflammatory pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators.
Comparative Efficacy
The anti-inflammatory activity of these compounds has been assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation. The following table summarizes the key quantitative data on their efficacy.
| Compound | Cellular Model | Assay | Key Findings | IC50 Value |
| (-)-Linalool * | RAW 264.7 | TNF-α & IL-6 Production | Attenuated the production of pro-inflammatory cytokines. | Not available in the reviewed literature. |
| Thymol | RAW 264.7 | Anti-inflammatory Activity | Dose-dependent inhibition of inflammatory markers. | 8 µg/mL |
| RAW 264.7 | NO, TNF-α, IL-1β, IL-6 Production | Significant inhibition at higher concentrations. | 100-200 µM | |
| 4-O-methylhonokiol | RAW 264.7 | Nitric Oxide (NO) Production | Dose-dependent inhibition of LPS-induced NO generation.[1] | 9.8 µM[1] |
Note: Data for (-)-O-Methyllinalool was not specifically available, therefore data for its parent compound, (-)-Linalool, is presented as a proxy.
Mechanism of Action: Signaling Pathway Modulation
The primary anti-inflammatory mechanism for all three compounds involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes in response to inflammatory stimuli like LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key kinases in this pathway include p38 and JNK.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anti-inflammatory effects of the compared compounds.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to LPS stimulation.
Workflow:
Caption: Workflow for measuring cytokine production.
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control. The cells are incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control) at a final concentration of 1 µg/mL. The plates are then incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage inhibition of cytokine production by the test compounds is then determined relative to the LPS-stimulated control.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.
Workflow:
Caption: Workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with the test compounds and/or LPS for the desired time. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38, phospho-JNK, and their total protein counterparts).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Conclusion
The available data indicates that (-)-O-Methyllinalool, along with Thymol and 4-O-methylhonokiol, are promising candidates for further investigation as anti-inflammatory agents. Their ability to modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for their observed effects. To facilitate a more direct comparison and to fully elucidate the therapeutic potential of (-)-O-Methyllinalool, further studies are warranted to determine its IC50 values for the inhibition of key inflammatory mediators in standardized cellular models. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
A Comparative Genomic Look at Nature's Methoxy-Scented Marvels: The Quest for (-)-O-Methyllinalool Biosynthesis
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of valuable plant-derived compounds is paramount. This guide delves into the comparative genomics of plant species with the potential to produce (-)-O-Methyllinalool, a naturally occurring monoterpenoid with promising applications in the fragrance and pharmaceutical industries. While direct genomic comparisons of species confirmed to produce this specific enantiomer are not yet available in published literature, this guide provides a framework for its discovery and characterization by examining the genomics of high-linalool-producing species and the enzymatic machinery responsible for its modification.
This comparative analysis focuses on Cinnamomum osmophloeum ct. linalool, a well-characterized chemotype known for producing high levels of S-(+)-linalool, as a model for identifying the elusive linalool O-methyltransferase (LOMT). By comparing its genetic makeup with other linalool-producing species, we can begin to pinpoint the key genes and pathways involved in the biosynthesis of O-methyllinalool.
Quantitative Genomic and Transcriptomic Data Summary
The following tables summarize key quantitative data relevant to the genomics of terpenoid biosynthesis in selected linalool-producing plant species. This data provides a foundation for comparative analyses to identify candidate genes for (-)-O-Methyllinalool production.
Table 1: Genomic Features of Selected Linalool-Producing Plant Species
| Species | Family | Genome Size (Mb) | Number of Protein-Coding Genes | Reference |
| Cinnamomum kanehirae | Lauraceae | ~550 | ~35,000 | [1] |
| Arabidopsis thaliana | Brassicaceae | ~135 | ~27,000 | [2] |
| Vitis vinifera (Grape) | Vitaceae | ~487 | ~30,000 | [3] |
| Oryza sativa (Rice) | Poaceae | ~389 | ~39,000 | [4] |
Table 2: Key Gene Families Involved in Linalool and Potential (-)-O-Methyllinalool Biosynthesis
| Gene Family | Abbreviation | Function | Cinnamomum (Predicted) | Arabidopsis thaliana | Vitis vinifera |
| Terpene Synthase | TPS | Catalyzes the formation of linalool from geranyl diphosphate (GPP) | >30 | ~40 | ~70 |
| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group to a hydroxyl group | >50 | ~30 | >40 |
Experimental Protocols: A Roadmap to Identifying the Linalool O-Methyltransferase
The identification and functional characterization of the gene responsible for converting linalool to (-)-O-Methyllinalool is a critical step. Below are detailed methodologies for key experiments.
Plant Material and RNA Extraction
-
Plant Material: Fresh young leaves from Cinnamomum osmophloeum ct. linalool, known for high linalool content, should be collected and immediately frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted using a CTAB-based method followed by purification with an RNeasy Plant Mini Kit (Qiagen). RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
Transcriptome Sequencing (RNA-Seq) and Bioinformatic Analysis
-
Library Preparation and Sequencing: An indexed cDNA library is prepared from the total RNA using the Illumina TruSeq RNA Sample Preparation Kit and sequenced on an Illumina NovaSeq platform to generate paired-end reads.
-
Data Analysis:
-
Raw reads are quality-filtered using Trimmomatic.
-
The filtered reads are assembled de novo using Trinity to construct a reference transcriptome.
-
Gene function is annotated by BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG).
-
Candidate O-methyltransferase (OMT) genes are identified based on sequence homology to known plant OMTs.
-
Differential gene expression analysis between high and low linalool-producing tissues (if available) can be performed using tools like DESeq2 to prioritize candidate OMTs.
-
Gene Cloning and Heterologous Expression
-
Cloning: The full-length coding sequences of candidate OMT genes are amplified from cDNA by PCR using gene-specific primers and cloned into an expression vector (e.g., pET-28a(+)).
-
Heterologous Expression: The recombinant plasmids are transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG, and the recombinant protein is purified using Ni-NTA affinity chromatography.
In Vitro Enzyme Assays
-
Assay Conditions: The enzymatic activity of the purified recombinant OMT protein is assayed in a reaction mixture containing the protein, S-adenosyl-L-methionine (SAM) as the methyl donor, and (-)-linalool as the substrate in a suitable buffer.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the formation of (-)-O-Methyllinalool. Chiral GC analysis can confirm the stereospecificity of the product.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the biosynthetic pathway and experimental workflows.
Caption: Biosynthetic pathway of (-)-O-Methyllinalool.
Caption: Experimental workflow for LOMT gene identification.
By following this comparative genomics and experimental framework, researchers can move closer to isolating and characterizing the genes responsible for producing (-)-O-Methyllinalool. This knowledge will be instrumental in developing biotechnological platforms for the sustainable production of this valuable natural product, opening new avenues for its application in various industries.
References
- 1. Linalool - Molecule of the Month October 2013 - JSMol version [chm.bris.ac.uk]
- 2. Linalool - Wikipedia [en.wikipedia.org]
- 3. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of (-)-O-Methyllinalool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of (-)-O-Methyllinalool, a chiral aromatic compound of interest in various scientific and commercial fields. While no formal inter-laboratory comparison studies have been published specifically for (-)-O-Methyllinalool, this document outlines a standardized analytical protocol and presents a hypothetical inter-laboratory comparison based on typical performance characteristics of the recommended method. This guide is intended to serve as a practical resource for establishing and participating in proficiency testing for this and similar volatile compounds.
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following table summarizes the kind of quantitative data that would be generated in a proficiency testing (PT) or round-robin study for the analysis of (-)-O-Methyllinalool. The data is simulated based on typical performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpenes and related compounds.[1][2][3]
Table 1: Hypothetical Inter-laboratory Comparison Results for (-)-O-Methyllinalool Quantification
| Laboratory ID | Reported Concentration (µg/mL) | z-score | Method | Notes |
| Lab A | 98.5 | -0.58 | GC-MS | In-house validated method |
| Lab B | 105.2 | 1.38 | GC-MS/MS | Utilized tandem mass spectrometry |
| Lab C | 95.3 | -1.52 | GC-FID | Flame ionization detector |
| Lab D | 101.1 | 0.17 | Chiral GC-MS | Enantiomeric purity also assessed |
| Lab E | 88.9 | -3.88 | GC-MS | Possible systematic error |
| Lab F | 102.5 | 0.64 | GC-MS | Standard addition calibration |
| Assigned Value | 100.0 | |||
| Std. Dev. | 3.5 |
z-scores are calculated as (reported value - assigned value) / standard deviation. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a detailed experimental protocol for the quantitative analysis of (-)-O-Methyllinalool using Gas Chromatography-Mass Spectrometry (GC-MS), which is the most common and reliable technique for this type of analysis.[4][5][6]
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of (-)-O-Methyllinalool in a suitable solvent such as hexane or methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: Add a suitable internal standard (e.g., camphor, borneol) at a constant concentration to all calibration standards and samples to correct for variations in injection volume and instrument response.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: A chiral column such as Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) is recommended for enantiomeric separation.[7] For general quantification, a standard non-polar column like a DB-5ms can be used.
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 180°C.
-
Hold: 10 minutes at 180°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for (-)-O-Methyllinalool and the internal standard.
2.3. Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of (-)-O-Methyllinalool to the peak area of the internal standard against the concentration of the calibration standards.
-
Linearity: Assess the linearity of the calibration curve using the coefficient of determination (R²), which should be ≥ 0.99.
-
Quantification: Determine the concentration of (-)-O-Methyllinalool in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the inter-laboratory analysis of (-)-O-Methyllinalool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis. | Semantic Scholar [semanticscholar.org]
- 4. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. areme.co.jp [areme.co.jp]
- 7. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Linalool, a Close Analog of (-)-O-Methyllinalool, Versus Traditional Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products and their derivatives represent a promising avenue for the discovery of new antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial efficacy of linalool, a naturally occurring monoterpene alcohol and a close structural analog of (-)-O-Methyllinalool, against traditional antimicrobial agents. Due to the limited availability of specific antimicrobial efficacy data for (-)-O-Methyllinalool in the public domain, this guide utilizes data for linalool as a proxy to provide insights into its potential antimicrobial profile. The information presented herein is intended to support researchers and drug development professionals in the evaluation of this class of compounds.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of linalool and several traditional antimicrobial agents against common pathogenic bacteria. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Gram Stain | Mechanism of Action | MIC Range (µg/mL) |
| Linalool | Gram-positive | Cell Membrane Disruption | 13.2 - 18,800[1][2] |
| Vancomycin | Gram-positive | Cell Wall Synthesis Inhibition | <0.5 - 2[3] |
| Ciprofloxacin | Gram-positive | DNA Gyrase Inhibition | 2[4] |
| Gentamicin | Gram-positive | Protein Synthesis Inhibition | 0.5 - >64 |
| Erythromycin | Gram-positive | Protein Synthesis Inhibition | 2 - 16 |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound | Gram Stain | Mechanism of Action | MIC Range (µg/mL) |
| Linalool | Gram-negative | Cell Membrane Disruption | 9,400 - 37,500[2] |
| Ciprofloxacin | Gram-negative | DNA Gyrase Inhibition | 2[4] |
| Gentamicin | Gram-negative | Protein Synthesis Inhibition | 0.25 - 1 |
| Amoxicillin | Gram-negative | Cell Wall Synthesis Inhibition | 2[5] |
| Trimethoprim/sulfa | Gram-negative | Folic Acid Synthesis Inhibition | ≤10[5] |
Table 3: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa
| Compound | Gram Stain | Mechanism of Action | MIC Range (µg/mL) |
| Linalool | Gram-negative | Cell Membrane Disruption | 431 - 862[6] |
| Ciprofloxacin | Gram-negative | DNA Gyrase Inhibition | 0.094 - 32[7] |
| Gentamicin | Gram-negative | Protein Synthesis Inhibition | 4 - >64[8] |
| Amikacin | Gram-negative | Protein Synthesis Inhibition | 87.5% susceptibility |
| Imipenem | Gram-negative | Cell Wall Synthesis Inhibition | 100% susceptibility[7] |
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antimicrobial agent (e.g., linalool or a traditional antibiotic) is prepared at a known high concentration in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Sterile 96-well microtiter plates are used.
-
A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the agent across the plate.
-
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).
-
The plates are incubated at a suitable temperature (typically 35-37°C) for 16-20 hours.[9]
-
-
Determination of MIC:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Signaling Pathways and Mechanisms of Action
Linalool: Disruption of Bacterial Cell Membranes
Linalool and its derivatives are believed to exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[14] This mechanism is common among many antimicrobial peptides and essential oil components.[15][16][17] The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane, leading to a cascade of events that ultimately results in cell death.
Caption: Proposed mechanism of linalool's antimicrobial action via cell membrane disruption.
Traditional Antimicrobial Agents: Diverse Mechanisms
Traditional antibiotics employ a variety of well-defined mechanisms of action that target essential bacterial processes. These can be broadly categorized as follows:
Caption: Major mechanisms of action of traditional antimicrobial agents.
Conclusion
The available data on linalool, a close analog of (-)-O-Methyllinalool, suggests that it possesses broad-spectrum antimicrobial activity, albeit generally at higher concentrations than traditional antibiotics. Its distinct mechanism of action, centered on the disruption of the bacterial cell membrane, is a valuable attribute, as it may be less susceptible to the resistance mechanisms that have evolved against many conventional drugs.
For drug development professionals, the key takeaway is the potential of linalool and its derivatives as a scaffold for the development of new antimicrobial agents. Future research should focus on elucidating the precise structure-activity relationships of O-alkylated linalool derivatives, including (-)-O-Methyllinalool, to optimize their antimicrobial potency and pharmacokinetic properties. Direct comparative studies of (-)-O-Methyllinalool against a panel of traditional antibiotics are crucial to fully assess its therapeutic potential. The unique mechanism of membrane disruption warrants further investigation, as it could lead to the development of agents that are effective against multidrug-resistant pathogens.
References
- 1. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. One moment, please... [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Antibacterial Mechanism of Linalool against Pseudomonas fragi: A Transcriptomic Study [mdpi.com]
- 15. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of O-Methyllinalool, (-)-: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling O-Methyllinalool, (-)-, a comprehensive understanding of its properties and the associated disposal procedures is critical. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
O-Methyllinalool, (-)-, as a flammable and potentially irritating compound, requires careful handling to mitigate risks. Adherence to institutional and regulatory guidelines is mandatory. The following procedures are based on established safety protocols for similar chemical substances.
Immediate Safety and Handling
Prior to disposal, ensure that all personnel are equipped with appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling O-Methyllinalool, (-)-
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact and potential irritation.[2][3][4] |
| Body Protection | Laboratory coat. | Protects against accidental spills. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
Disposal Protocol: A Step-by-Step Guide
Disposal of O-Methyllinalool, (-)- must be handled as hazardous waste.[5][6][7] Never dispose of this chemical down the drain or in regular trash.[5]
-
Waste Collection:
-
Designate a specific, compatible waste container for O-Methyllinalool, (-)-.[5][6] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).[7]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[5][8]
-
-
Labeling:
-
Segregation:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]
-
Do not attempt to dispose of the chemical waste independently.[1] Professional waste disposal services will ensure the material is handled and disposed of in accordance with all local, state, and federal regulations.[1]
-
Spill Management
In the event of a spill, evacuate personnel from the immediate area.[1] Use an absorbent material, such as sand or vermiculite, to contain the spill.[1] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal by EHS.[2] Ensure adequate ventilation during cleanup.[1]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of O-Methyllinalool, (-)-.
Caption: Disposal Workflow for O-Methyllinalool, (-)-.
References
- 1. angenechemical.com [angenechemical.com]
- 2. download.basf.com [download.basf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling O-Methyllinalool, (-)-
Essential Safety and Handling Guide for O-Methyllinalool, (-)-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling O-Methyllinalool, (-)-. It includes recommendations for personal protective equipment (PPE), and operational and disposal plans to ensure safe laboratory practices.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for compounds structurally related to O-Methyllinalool, (-)-. This information is critical for understanding the substance's potential hazards.
| Property | Value (based on related compounds) | Citation |
| Chemical Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 g/mol | |
| Appearance | Assumed to be a liquid, possibly colorless to light yellow. | [1][2] |
| Odor | Likely to have a characteristic floral or citrus-like scent. | [1][2] |
| Boiling Point | ~194-197 °C (for (±)-Linalool) | [1] |
| Flash Point | Combustible liquid; specific flash point not determined. Related compounds are combustible. | [1] |
| Oral LD50 (Mouse) | 2,200 mg/kg (for a related compound) | [1] |
| Dermal LD50 (Rabbit) | 5,610 mg/kg (for (±)-Linalool) | [1] |
| Hazards | Assumed to be a combustible liquid. May cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life. | [1][3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face | Chemical safety goggles or a face shield are required. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary. Ensure gloves are inspected prior to use and replaced if damaged. Change clothing if it becomes contaminated.[4] |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
| Body | A lab coat or chemical-resistant apron should be worn. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature for a similar compound is 2 - 8 °C.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[2][4] Vapors may be heavier than air and can spread along floors. |
| Spill | Evacuate personnel from the area. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Prevent entry into drains and waterways. |
Disposal Plan
Dispose of O-Methyllinalool, (-)- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of O-Methyllinalool, (-)- in a laboratory setting.
Caption: Safe handling workflow for O-Methyllinalool, (-)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
